1-Ethyl-4-(2-furoyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
DPFZNKFALBEQBH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Antibacterial Evaluation of 1-Ethyl-4-(2-furoyl)piperazine Derivatives
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Piperazine Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1][2][3] The piperazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its structural versatility and its presence in numerous biologically active compounds.[1][4][5][6] Its unique six-membered ring with two nitrogen atoms allows for extensive structural modifications, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[4][5] This guide focuses on a specific class of these compounds: 1-Ethyl-4-(2-furoyl)piperazine derivatives . The furoyl moiety, another heterocyclic ring, is also a component of various compounds with documented antimicrobial activities.[7] The combination of these two pharmacophores presents a compelling rationale for their synthesis and subsequent evaluation as potential antibacterial agents.[8]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial potential of novel this compound derivatives. The methodologies detailed herein are grounded in established protocols and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust and reproducible data.[9][10][11]
Part 1: Foundational Screening for Antibacterial Activity
The initial phase of evaluation involves a broad screening of the synthesized derivatives to identify promising candidates with antibacterial activity. This is typically achieved through qualitative or semi-quantitative methods that are both cost-effective and suitable for high-throughput screening.[2][12][13]
Agar Disk Diffusion Method: A Primary Assessment
The agar disk diffusion method is a widely used preliminary test to assess the susceptibility of bacteria to the synthesized compounds.[12][14][15] This technique relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a specific bacterial strain. The presence of a "zone of inhibition" around the disk indicates antibacterial activity.
Experimental Protocol: Agar Disk Diffusion Assay
-
Bacterial Strain Preparation:
-
Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14][16]
-
Prepare a standardized inoculum of each bacterial strain, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[17]
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension to create a uniform lawn of bacteria.[18]
-
-
Disk Application:
-
Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Ensure the solvent itself does not exhibit antibacterial activity at the concentration used.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.
-
Include positive control disks (containing a known antibiotic like ciprofloxacin) and negative control disks (containing only the solvent).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[19]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition generally indicates greater antibacterial activity.
-
Diagram: Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Part 2: Quantitative Evaluation of Antibacterial Potency
Following the initial screening, a more precise and quantitative evaluation of the active compounds is necessary to determine their potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[19][20]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a standard and widely accepted technique for determining MIC values.[19][20][21]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Test Compound Dilutions:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB).[19] The concentration range should be selected based on the results of the disk diffusion assay.
-
-
Inoculation:
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in MHB (no test compound).
-
Sterility Control: Wells containing only MHB (no bacteria or test compound).
-
Positive Control: A known antibiotic with established MIC values against the test strains.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.[19]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.[22]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[23][24] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[24]
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Spread each aliquot onto a separate MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
Diagram: MIC and MBC Determination Workflow
Caption: Workflow for Determining MIC and MBC.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The collected MIC and MBC data should be systematically organized to facilitate comparison between the different derivatives and the control antibiotics.
Data Presentation
| Derivative | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |
| Compound 1 | -H | ||||
| Compound 2 | -Cl | ||||
| Compound 3 | -OCH₃ | ||||
| ... | ... | ||||
| Ciprofloxacin | (Positive Control) |
Structure-Activity Relationship (SAR) Analysis
The analysis of how structural modifications to the parent molecule, this compound, affect its antibacterial activity is a critical step in the drug discovery process.[1][4][25] By comparing the MIC and MBC values of derivatives with different substituents (R-groups), researchers can identify key structural features that enhance potency and selectivity. For instance, the addition of electron-withdrawing groups to the piperazine ring has been shown in some studies to increase antibacterial activity.[26]
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the initial in vitro antibacterial evaluation of this compound derivatives. The described methodologies, from preliminary screening to the quantitative determination of MIC and MBC, provide a solid foundation for identifying promising lead compounds.
Derivatives that exhibit potent antibacterial activity (low MIC and MBC values) should be further investigated for:
-
Mechanism of Action Studies: To understand how these compounds inhibit bacterial growth or kill bacteria.
-
Cytotoxicity Assays: To assess their toxicity against mammalian cell lines and ensure a favorable therapeutic index.[8]
-
In Vivo Efficacy Studies: To evaluate their effectiveness in animal models of infection.
By following a structured and scientifically rigorous evaluation process, the potential of this compound derivatives as a new class of antibacterial agents can be thoroughly explored.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Source Not Available]
- Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
- [Author Not Available]. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
-
Hassan, E. A., Osman, A. Z., El-Sayed, M. A., et al. (2021). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 26(15), 4475. [Link]
- [Author Not Available]. (Year Not Available). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Source Not Available]
- Microbe Investigations. (Year Not Available).
-
Fisher, K. V., & Rasko, D. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165. [Link]
- [Author Not Available]. (Year Not Available). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Source Not Available]
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- Microbe Investigations. (Year Not Available).
- Microchem Laboratory. (Year Not Available).
- [Author Not Available]. (Year Not Available). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. [Source Not Available]
- [Author Not Available]. (Year Not Available).
- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- [Author Not Available]. (Year Not Available).
-
Ünver, Y., Coşkun, A., Çelik, F., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(47), 32909–32924. [Link]
- [Author Not Available]. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 335-345.
-
Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- [Author Not Available]. (Year Not Available). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing.
-
Zhang, M., Wang, Y., Sun, J., et al. (2018). Design and Synthesis of Novel Piperazine Derivatives with High Antibacterial Activity. Chemistry Letters, 47(7), 896-899. [Link]
- [Author Not Available]. (2024).
- [Author Not Available]. (2025). Methods for in vitro evaluating antimicrobial activity: A review.
-
[Author Not Available]. (2023). Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 89, 129320. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
- [Author Not Available]. (Year Not Available). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Source Not Available]
- U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
-
Clinical and Laboratory Standard Institute (CLSI). (2020). Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
- [Author Not Available]. (Year Not Available).
- [Author Not Available]. (Year Not Available). Structure-antibacterial activity relationship (SAR) table.
- Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4933.
- [Author Not Available]. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Source Not Available]
-
[Author Not Available]. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116229. [Link]
- [Author Not Available]. (Year Not Available).
- Sigma-Aldrich. (Year Not Available). 1-(2-Furoyl)piperazine 97. [Source Not Available]
-
[Author Not Available]. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. Medicinal Chemistry Research, 27(7), 1828–1840. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mjpms.in [mjpms.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. darvashco.com [darvashco.com]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. protocols.io [protocols.io]
- 21. youtube.com [youtube.com]
- 22. microchemlab.com [microchemlab.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. researchgate.net [researchgate.net]
- 26. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive Analytical Characterization of 1-Ethyl-4-(2-furoyl)piperazine
**Abstract
This document provides a detailed technical guide outlining a multi-technique approach for the comprehensive analytical characterization of 1-Ethyl-4-(2-furoyl)piperazine. As an N-acylpiperazine derivative, this compound's identity, purity, and structural integrity are critical for its application in research and development. We present optimized protocols for High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for molecular identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind the experimental choices, ensuring robust and reliable characterization.
Introduction: The Analytical Imperative
This compound is a tertiary amide built upon a piperazine scaffold, a heterocyclic motif prevalent in a vast array of pharmacologically active agents.[1] The furoyl moiety introduces a distinct aromatic system, while the ethyl group modifies the polarity and steric profile at the N4 position. The precise and unambiguous characterization of such molecules is a cornerstone of chemical synthesis and pharmaceutical development, ensuring that downstream biological or material science applications are based on a compound of known purity and confirmed structure.
This guide moves beyond a simple recitation of methods. It presents an integrated analytical workflow, explaining the causality behind procedural steps and data interpretation. The protocols are designed to be self-validating, incorporating system suitability and quality control checks to ensure the trustworthiness of the generated data.
Integrated Analytical Workflow
A comprehensive analysis of this compound relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Figure 1: Integrated workflow for the complete characterization of this compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile or thermally labile organic molecules like N-acylpiperazines.[2] The inclusion of a photodiode array (PDA) detector is critical, as it not only quantifies the analyte but also provides UV spectra across the peak, enabling assessment of peak purity.
Principle and Method Rationale
The furoyl group in this compound contains a conjugated system that acts as a strong chromophore, making it ideal for UV detection without derivatization.[3][4] A reversed-phase C18 column is selected as the stationary phase due to the compound's expected moderate polarity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. A small amount of acid (e.g., formic acid) is added to the mobile phase to suppress the ionization of the basic piperazine nitrogen, ensuring sharp, symmetrical peak shapes.
Detailed Protocol: HPLC-PDA
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Wavelength | 254 nm for quantification; Scan range 200-400 nm |
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method.
-
Use the PDA software to perform a peak purity analysis on the this compound peak to check for co-eluting impurities.
-
Mass Spectrometry for Molecular Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the molecular weight of thermally stable compounds and identifying volatile impurities.[5][6]
Principle and Fragmentation Rationale
In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that fragments the molecule in a reproducible pattern, creating a "fingerprint" mass spectrum. The molecular ion (M⁺˙) confirms the molecular weight. The fragmentation pattern provides structural information. For this compound (MW: 208.26 g/mol ), key expected fragments arise from:
-
Furoyl Cation: A prominent peak at m/z 95, corresponding to the [C₅H₃O₂]⁺ ion, is a characteristic fragment of 2-furoyl compounds.[7]
-
Loss of Ethyl Group: Fragmentation at the N-ethyl bond leading to an ion at m/z 179 ([M-29]⁺).
-
Piperazine Ring Cleavage: Various fragments resulting from the opening of the piperazine ring.
Detailed Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for this peak. Confirm the presence of the molecular ion at m/z 208.
-
Identify key fragment ions (e.g., m/z 95, 179) to support the structural assignment.
-
NMR Spectroscopy for Definitive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Principle and Key Considerations: Amide Rotamers
A critical aspect of N-acylpiperazines is the hindered rotation around the C-N amide bond, which has partial double-bond character. This restriction can lead to the presence of two or more rotational isomers (rotamers) in solution at room temperature.[8] This phenomenon often results in peak broadening or the appearance of duplicate sets of signals, particularly for the protons and carbons on and adjacent to the piperazine ring. Temperature-dependent NMR studies can be used to coalesce these signals at higher temperatures.
Detailed Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis & Expected Signals:
-
¹H NMR:
-
Furoyl Protons: Three distinct signals in the aromatic region (~6.5-7.6 ppm), showing characteristic furan coupling patterns.
-
Piperazine Protons: Complex multiplets, likely broadened, in the ~2.5-3.8 ppm region. The presence of rotamers may cause splitting or broadness of these signals.
-
Ethyl Protons: A quartet (~2.5 ppm) and a triplet (~1.1 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 160-165 ppm.
-
Furoyl Carbons: Signals in the aromatic region (~110-150 ppm).
-
Piperazine Carbons: Signals in the ~40-55 ppm range, potentially broadened or split.
-
Ethyl Carbons: Two signals in the aliphatic region (~12 and ~52 ppm).
-
-
FTIR Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule.
Principle and Rationale
Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibration of their chemical bonds. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch of the tertiary amide. The position of this band is sensitive to its chemical environment.[9]
Detailed Protocol: ATR-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis & Expected Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~2800-3000 | C-H (aliphatic) stretching |
| ~1645 | C=O (tertiary amide) stretching (strong) |
| ~1400-1500 | C-H bending |
| ~1000-1300 | C-N stretching; Furan ring vibrations |
The presence of a strong absorption band around 1645 cm⁻¹ is definitive evidence for the amide functional group.[10] The absence of N-H stretching bands (>3100 cm⁻¹) confirms its tertiary nature.[9]
Conclusion
The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. By integrating the orthogonal techniques of HPLC-PDA, GC-MS, NMR, and FTIR, one can confidently establish the identity, purity, and structure of the compound. This multi-faceted approach ensures the high quality required for any subsequent scientific investigation or development process.
References
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]
-
ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]
-
PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]
-
ResearchGate. FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
NIST WebBook. 2-Furoic acid, TMS derivative. [Link]
-
Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
ElectronicsAndBooks.com. (2-Furacyl) glycine and Related Compounds. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 1-Ethyl-4-(2-furoyl)piperazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Piperazine Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones in the architecture of therapeutic agents. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is unequivocally one such "privileged structure".[1][2] Its prevalence in a vast array of approved drugs, from the anticancer agent Imatinib to the antibiotic Ciprofloxacin and the antipsychotic Aripiprazole, is a testament to its remarkable versatility.[1][3] The piperazine moiety offers a unique combination of properties: its conformational flexibility allows for optimal binding to diverse biological targets, while the basicity of its nitrogen atoms can be fine-tuned to enhance aqueous solubility and improve pharmacokinetic profiles, crucial attributes for effective drug candidates.[2][4]
This guide focuses on a specific, functionalized piperazine derivative: 1-Ethyl-4-(2-furoyl)piperazine . This molecule is a strategic building block, combining three key structural motifs:
-
The Piperazine Core: Provides a robust and versatile scaffold for molecular elaboration.
-
The N-ethyl Group: Introduces a small alkyl substituent that can modulate lipophilicity, metabolic stability, and target engagement. The presence of an N-ethyl group is a common feature in various pharmaceuticals, including the veterinary antibiotic Enrofloxacin.[5][6]
-
The 2-furoyl Moiety: An amide-linked furan ring that acts as a hydrogen bond acceptor and can participate in various non-covalent interactions within a biological target. The furoyl group is present in a range of bioactive compounds, including those with antibacterial properties.[][8]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and step-by-step protocols for the synthesis of this compound and its subsequent application in the construction of promising bioactive molecules, with a focus on precursors for α1-adrenergic receptor antagonists and quinolone-based antibacterial agents.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a straightforward yet critical process that requires careful control of reaction conditions to ensure high purity and yield. The most efficient and logical synthetic route is the direct acylation of 1-ethylpiperazine with 2-furoyl chloride. This approach is analogous to well-established methods for the synthesis of N-acylpiperazines.[9]
Reaction Scheme
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol describes the synthesis on a 10 mmol scale. All reagents should be of high purity, and solvents should be anhydrous.
Materials and Equipment:
-
1-Ethylpiperazine (1.14 g, 10 mmol)
-
2-Furoyl chloride (1.31 g, 10 mmol)
-
Triethylamine (2.1 mL, 15 mmol)
-
Anhydrous Dichloromethane (DCM), 50 mL
-
Three-neck round-bottom flask (100 mL) with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add 1-ethylpiperazine (1.14 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol). Dissolve the mixture in 30 mL of anhydrous DCM and cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-furoyl chloride (1.31 g, 10 mmol) in 20 mL of anhydrous DCM and add it to a dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-ethylpiperazine) is consumed.
-
Work-up: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 30 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound as an oil or low-melting solid.
| Parameter | Value | Rationale/Notes |
| Scale | 10 mmol | Easily scalable for laboratory needs. |
| Equivalents (Base) | 1.5 eq | To effectively scavenge the HCl byproduct formed during the acylation. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermicity of the acylation reaction.[10] |
| Solvent | Anhydrous DCM | Aprotic and unreactive solvent that readily dissolves reactants.[10] |
| Atmosphere | Inert (N₂) | Prevents hydrolysis of the highly reactive 2-furoyl chloride.[10] |
| Expected Yield | 85-95% | Based on analogous acylation reactions. |
| Purification | Column Chromatography | Ensures high purity of the intermediate, which is critical for subsequent steps. |
Application in Bioactive Molecule Synthesis
The strategic placement of the N-ethyl and N-furoyl groups makes this compound a versatile intermediate for coupling with various electrophilic partners. Below are two detailed protocols outlining its use in synthesizing precursors for distinct classes of bioactive molecules.
Application 1: Synthesis of Quinolone-Based Antibacterial Agents
The piperazine ring at the C-7 position of the quinolone core is a hallmark of the highly successful fluoroquinolone class of antibiotics.[11] This moiety is crucial for the drug's antibacterial spectrum and potency. This compound can be envisioned as a non-traditional substituent at this position, potentially leading to novel antibacterial profiles. The protocol below outlines a general method for coupling a piperazine derivative to a quinolone core.
Protocol: Synthesis of a 7-(4-(2-Furoyl)-1-ethylpiperazin-1-yl)quinolone Carboxylic Acid Derivative
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between a 7-chloroquinolone core and a piperazine derivative.
Reaction Scheme:
Caption: Synthesis of a quinolone antibacterial agent precursor.
Procedure:
-
Setup: In a round-bottom flask, combine the 7-chloroquinolone core (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask to create a stirrable suspension.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. The higher temperature is necessary to drive the SNAr reaction to completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Acidify the solution with dilute HCl to a pH of ~5-6. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol or ether. Dry the product under vacuum. Further purification can be achieved by recrystallization.
Mechanism of Action Insight: Inhibition of Bacterial DNA Synthesis
Fluoroquinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][12] These enzymes are critical for managing the topology of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, the drug traps the enzyme in a state where it has cleaved the DNA but cannot reseal it.[8][12] This leads to a cascade of events including the stalling of replication forks, induction of the SOS response, and ultimately, cell death.
Caption: Mechanism of action of quinolone antibiotics.
Application 2: Synthesis of α1-Adrenergic Receptor Antagonist Precursors
Naftopidil is an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia.[11][13] It features a [4-(2-methoxyphenyl)piperazin-1-yl] moiety connected via a propanol linker to a naphthalene group. While structurally distinct from our furoyl-containing intermediate, the core synthetic strategy of building upon a substituted piperazine is highly relevant. This compound can be used to synthesize analogues where the furoyl group serves as a key pharmacophoric element, and the ethyl group modulates receptor subtype selectivity or pharmacokinetic properties.
Protocol: Synthesis of a Naftopidil Analogue Precursor
This protocol describes the alkylation of the secondary amine of a piperazine derivative with an epoxide, a common strategy for introducing hydroxy-propyl linkers. For this example, we will use 1-(2-furoyl)piperazine as the starting material and alkylate it with ethyl iodide to demonstrate the introduction of the N-ethyl group in a different sequence, followed by reaction with a suitable epoxide.
Reaction Scheme:
Caption: Synthesis of a potential α1-adrenoceptor antagonist.
Procedure:
-
N-Ethylation: In a flask, dissolve 1-(2-furoyl)piperazine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile. Add ethyl iodide (1.1 eq) and reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material. Cool, filter off the solids, and evaporate the solvent to get crude this compound.
-
Epoxide Opening: Dissolve the crude product from step 1 in ethanol. Add 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) and heat the mixture to reflux for 8-12 hours. The nucleophilic secondary amine of the piperazine opens the epoxide ring.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography to yield the desired Naftopidil analogue.
Mechanism of Action Insight: α1-Adrenergic Receptor Antagonism
α1-adrenergic receptors are G-protein coupled receptors (GPCRs) found on smooth muscle cells, such as those in the prostate and blood vessels.[14] When activated by endogenous catecholamines like norepinephrine, they trigger a signaling cascade via Gq proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular Ca²⁺, which in turn leads to smooth muscle contraction.[15] α1-antagonists like Naftopidil competitively block norepinephrine from binding to the receptor, thereby inhibiting this cascade and promoting smooth muscle relaxation.[11]
Caption: α1-adrenergic receptor antagonist signaling pathway.
Conclusion
This compound is a strategically designed chemical intermediate that provides a direct entry point into the synthesis of diverse and complex bioactive molecules. Its synthesis is robust and high-yielding, and its structure combines the advantageous properties of the piperazine scaffold with functional handles that can be tailored for specific therapeutic targets. The protocols and mechanistic insights provided herein demonstrate its utility in constructing novel compounds within the well-validated therapeutic areas of antibacterial agents and α1-adrenergic receptor antagonists. For researchers in drug discovery and development, this intermediate represents a valuable tool for expanding chemical libraries and exploring new structure-activity relationships in the quest for next-generation therapeutics.
References
-
Jahandari, S., et al. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed. Available at: [Link]
-
Jahandari, S., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Synapse. (2024). What is the mechanism of Naftopidil? Patsnap Synapse. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]
-
Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]
-
Pharmapproach. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Available at: [Link]
-
Wikipedia. (n.d.). Naftopidil. Available at: [Link]
-
Koyama, M., et al. (2014). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study. International Neurourology Journal. Available at: [Link]
-
Apollo Pharmacy. (n.d.). Naftopidil: Uses, Side Effects and Medicines. Available at: [Link]
-
Takei, R., et al. (1999). [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. Nihon Yakurigaku Zasshi. Available at: [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]
-
Wang, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Available at: [Link]
-
Kumar, B., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]
-
Emami, S., et al. (2008). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. PubMed. Available at: [Link]
-
Foroumadi, A., et al. (2007). Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
-
Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules. Available at: [Link]
-
Cecchetti, V., et al. (1995). Quinolone antibacterials: preparation and activity of bridged bicyclic analogues of the C7-piperazine. Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, Y., et al. (2015). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. Available at: [Link]
-
S. M. F. Rahman, et al. (2019). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolone antibacterials: preparation and activity of bridged bicyclic analogues of the C7-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Ethyl-4-methylpiperazine | C7H16N2 | CID 12229105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naftopidil - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 15. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
"1-Ethyl-4-(2-furoyl)piperazine" as a scaffold in medicinal chemistry.
Technical Application Note: Leveraging the 1-Ethyl-4-(2-furoyl)piperazine Scaffold in Drug Discovery
Executive Summary
The This compound scaffold represents a quintessential "privileged structure" in medicinal chemistry, combining the pharmacokinetic versatility of the piperazine ring with the specific electronic and steric properties of the 2-furoyl moiety. While often overshadowed by its more complex derivatives (e.g., the alpha-1 blocker Prazosin ), this specific scaffold serves as a critical model system for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) exploration.
This guide details the physicochemical rationale for this scaffold, provides a validated synthetic protocol for its generation, and outlines its application as a probe for interrogating binding pockets in GPCRs and kinases.
Scaffold Analysis & Medicinal Chemistry Significance
Structural Deconstruction
The molecule consists of three distinct pharmacophoric elements:
-
Piperazine Core: A semi-rigid linker that enforces a chair conformation, directing substituents into defined vectors. It provides a basic center (N1) for ionic interactions, though in this scaffold, N4 is acylated, reducing basicity.
-
2-Furoyl Group (Furan-2-carbonyl): A bioisostere of the benzoyl group. The furan oxygen acts as a weak hydrogen bond acceptor, while the aromatic ring engages in
-stacking. The carbonyl oxygen is a strong H-bond acceptor. -
N-Ethyl "Cap": A small hydrophobic group that masks the secondary amine, improving membrane permeability (logP) and preventing metabolic conjugation at the nitrogen.
Physicochemical Profile (Calculated)
-
Molecular Weight: ~222.28 g/mol (Fragment-like)
-
cLogP: ~1.2 (Ideal for lead optimization space)
-
TPSA: ~45 Ų (High oral bioavailability potential)
-
H-Bond Donors: 0
-
H-Bond Acceptors: 3 (2 from amide/furan, 1 from tertiary amine)
Pharmacological Relevance
This scaffold mimics the "recognition unit" of several blockbuster drugs.
-
Alpha-1 Adrenergic Antagonists: The furoyl-piperazine moiety is the exact side chain of Prazosin and Terazosin . In these drugs, the furoyl group occupies a specific hydrophobic pocket in the
-receptor, while the carbonyl interacts with Ser/Thr residues. -
Sigma Receptors:
-disubstituted piperazines are classic ligands for Sigma-1 ( ) receptors, involved in neuroprotection and cancer.
Validated Synthetic Protocol
Objective: Synthesis of this compound via Nucleophilic Acyl Substitution. Scale: 5.0 mmol (Gram-scale adaptable)
Reagents & Materials[1][2]
-
Substrate: 1-Ethylpiperazine (CAS: 5308-25-8) - 1.0 equiv.
-
Reagent: 2-Furoyl chloride (CAS: 527-69-5) - 1.1 equiv.
-
Base: Triethylamine (Et
N) or DIPEA - 1.5 equiv. -
Solvent: Dichloromethane (DCM), Anhydrous.
-
Quench: Sat. NaHCO
, Brine.
Step-by-Step Methodology
Step 1: Reaction Setup (0°C)
-
Flame-dry a 50 mL round-bottom flask (RBF) and purge with N
. -
Add 1-Ethylpiperazine (570 mg, 5.0 mmol) and DCM (15 mL).
-
Add Triethylamine (1.05 mL, 7.5 mmol).
-
Cool the mixture to 0°C using an ice-water bath. Stir for 10 min.
Step 2: Acylation (0°C
-
Dissolve 2-Furoyl chloride (718 mg, 5.5 mmol) in DCM (5 mL) in a separate vial.
-
Add the acid chloride solution dropwise to the piperazine mixture over 15 minutes.
-
Critical Checkpoint: Maintain temperature < 5°C to prevent bis-acylation or decomposition.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4 hours . Monitor by TLC (System: 10% MeOH in DCM).
Step 3: Workup & Isolation
-
Quench the reaction with Sat. NaHCO
(20 mL). Stir vigorously for 5 min. -
Transfer to a separatory funnel. Extract the organic layer.
-
Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Step 4: Purification
-
Crude Analysis: The product is typically an oil.
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0%
5% MeOH in DCM.
-
-
Yield Target: >85% (Isolated).[1]
Visualization: Synthesis & Logic
Figure 1: Synthetic Workflow & Decision Logic
Caption: Step-by-step logic flow for the synthesis of this compound, ensuring high purity and yield.
Application in Medicinal Chemistry (SAR)
The "Furoyl Scan" Strategy
In lead optimization, replacing a phenyl ring with a heteroaromatic ring (like furan) is a standard tactic to improve solubility and reduce metabolic liability (CYP450 inhibition).
-
Protocol: Synthesize the this compound alongside its bioisosteres (2-thienyl, 3-pyridyl, phenyl).
-
Assay: Screen these fragments against the target (e.g., Alpha-1 receptor binding assay).
-
Interpretation:
-
If Furoyl > Phenyl : Suggests a specific H-bond interaction with the furan oxygen or a preference for the electron-rich
-system. -
If Furoyl < Phenyl : Suggests the pocket requires a more hydrophobic/bulky group.
-
Metabolic Stability Probe
The amide bond in furoyl-piperazines is generally stable, but the furan ring itself can be a metabolic "soft spot" (oxidation to reactive intermediates).
-
Experiment: Incubate this compound with Liver Microsomes (RLM/HLM).
-
Readout: Monitor intrinsic clearance (CL
) via LC-MS/MS. -
Goal: Establish baseline stability before attaching complex "warheads."
Analytical Data Summary (Expected)
| Property | Expected Value | Notes |
| Appearance | Pale yellow oil / Low-melting solid | Hygroscopic |
| Furan protons are diagnostic | ||
| Broadening due to amide rotamers | ||
| LC-MS (ESI+) | [M+H] | Primary ionization peak |
| Solubility | High in DCM, MeOH, DMSO | Moderate in Water (pH dependent) |
References
-
Brockunier, L. L., et al. (2004). "Human
-adrenergic receptor agonists containing a cyclic amide linker." Bioorganic & Medicinal Chemistry Letters, 14(19), 4975-4978. Link -
Zunszain, P. A., et al. (2005).[1] "Search for the pharmacophore in prazosin for Transport-P." Bioorganic & Medicinal Chemistry, 13(11), 3681-3689.[1] Link
- Key Reference: Validates the furoyl-piperazine moiety as a critical binding element.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24879786, 1-(2-Furoyl)piperazine." Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
- Context: Discusses furan as a bioisostere in scaffold design.
Sources
Application Note: Pharmacological Characterization of 1-Ethyl-4-(2-furoyl)piperazine at the Dopamine Transporter
Abstract & Scientific Context
The piperazine scaffold represents a privileged structure in neuropharmacology, serving as the core for numerous high-affinity dopamine transporter (DAT) ligands, including the GBR series (e.g., GBR-12909) and various designer psychostimulants. 1-Ethyl-4-(2-furoyl)piperazine (EFP) presents a specific structural motif where the lipophilic furoyl group and the N-ethyl substituent modulate the steric and electronic environment of the piperazine nitrogen atoms.
This Application Note provides a rigorous, standardized framework for evaluating the binding affinity (
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
Compound Name: this compound
-
Key Substituents: N1-Ethyl (tertiary amine, basic center); N4-2-Furoyl (amide-like, lipophilic, hydrogen bond acceptor).
-
Target Mechanism: Competitive inhibition of dopamine reuptake via the SLC6A3 transporter (DAT).
Experimental Workflow Overview
The characterization of EFP requires a biphasic approach: first establishing binding affinity via radioligand competition, followed by functional validation using neurotransmitter uptake assays.
Workflow Visualization
Figure 1: Sequential workflow for the pharmacological profiling of this compound.
Protocol 1: Membrane Preparation (Source Material)
Objective: Isolate high-quality membranes containing the DAT protein. Source: Rat striatal tissue (native DAT) or HEK293 cells stably expressing hDAT (recombinant).
Reagents
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 (Physiological salts are crucial for DAT conformation).
-
Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin).
Procedure
-
Harvest: Dissect rat striata or scrape hDAT-HEK293 cells into ice-cold Lysis Buffer.
-
Homogenization: Homogenize using a Polytron (setting 6, 10 sec) or glass-Teflon homogenizer (10 strokes).
-
Centrifugation 1: Centrifuge at 1,000
for 10 min at 4°C to remove nuclei/debris. Save the supernatant. -
Centrifugation 2: Centrifuge supernatant at 40,000
for 20 min at 4°C to pellet membranes. -
Wash: Resuspend pellet in Assay Buffer and re-centrifuge (40,000
, 20 min). -
Storage: Resuspend final pellet in Assay Buffer (2–4 mg protein/mL). Aliquot and store at -80°C.
Protocol 2: Radioligand Competition Binding Assay
Objective: Determine the affinity constant (
Experimental Design
-
Total Binding: Membranes +
+ Vehicle. -
Non-Specific Binding (NSB): Membranes +
+ 10 µM Nomifensine or GBR-12909 (Saturating concentration of a known blocker). -
Experimental Arms: Membranes +
+ EFP (10 concentrations, M to M).
Step-by-Step Protocol
-
Preparation: Thaw membranes and dilute to ~20 µg protein/well in Assay Buffer.
-
Plating: In a 96-well polypropylene plate, add:
-
25 µL of EFP (at 10x final concentration).
-
25 µL of
(Final conc: 2–5 nM; approx. value). -
200 µL of Membrane suspension.
-
-
Incubation: Incubate for 2 hours at 4°C (or 1 hour at 25°C). Note: 4°C reduces degradation and low-affinity transport.
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.
-
Wash: Wash filters
mL with ice-cold Assay Buffer. -
Quantification: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Spectroscopy.
Mechanism Visualization
Figure 2: Competitive displacement mechanism. EFP competes with the radioligand for the orthosteric binding site on the DAT.
Protocol 3: Functional Dopamine Uptake Assay
Objective: Confirm if EFP acts as a functional inhibitor and determine the potency (
Reagents
-
Substrate:
(diluted with unlabeled dopamine to final conc. 20–50 nM). -
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1 mM Ascorbic Acid and 10 µM Pargyline (to prevent DA oxidation and metabolism).
Step-by-Step Protocol
-
Cell Prep: Plate hDAT-HEK293 cells in 24-well plates (poly-D-lysine coated) 24 hours prior to assay.
-
Wash: Aspirate media and wash cells
with warm KRH buffer. -
Pre-incubation: Add KRH buffer containing EFP (various concentrations) to cells. Incubate for 10 min at 37°C.
-
Transport Initiation: Add
mixture.[9][10] Incubate for 5–8 minutes at 37°C .-
Critical: Adhere strictly to this time. Uptake must be linear (initial velocity) to calculate kinetic parameters accurately.
-
-
Termination: Rapidly aspirate buffer and wash cells
with ice-cold KRH buffer. -
Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis & Interpretation
Calculation of
Plot specific binding (or uptake) (% Control) vs. Log[EFP]. Fit the data to a non-linear regression (sigmoidal dose-response) using software like GraphPad Prism:
Calculation of (Cheng-Prusoff Equation)
Convert the
- = Concentration of radioligand used (e.g., 2 nM).
- = Dissociation constant of the radioligand (determined experimentally, typically ~2–10 nM for WIN 35,428).
Data Reporting Template
Summarize results in the following format to ensure comparability with literature standards.
| Compound | Assay Type | Hill Slope ( | Interpretation | ||
| EFP | Binding ([3H]WIN) | [Calculated] | [Calculated] | ~1.0 | Competitive Binding |
| EFP | Uptake ([3H]DA) | [Calculated] | N/A | N/A | Functional Potency |
| Cocaine | Reference | ~200 | ~80 | 1.0 | Standard Inhibitor |
| GBR-12909 | Reference | ~10 | ~1 | 1.0 | High Affinity Control |
Interpretation of Hill Slope:
- : Classic competitive interaction at a single site.
- : Negative cooperativity or multiple binding sites.
- : Positive cooperativity (rare for simple DAT inhibitors).
Safety & Handling (E-E-A-T)
-
Bioactivity Warning: Piperazine derivatives with furoyl substitutions are structural analogs of potent psychostimulants. EFP should be treated as a potential New Psychoactive Substance (NPS) with unknown toxicology.
-
Handling: Use a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Disposal: All radioactive waste (
) must be handled according to institutional radiation safety protocols.
References
-
Ritz, M. C., et al. (1987). "Cocaine receptors on dopamine transporters are related to self-administration of cocaine." Science.
-
Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.
-
BenchChem. (2025).[9] "Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole." BenchChem Protocols.
-
Gifford Bioscience. (2023). "Radioligand Binding Assay Protocol." Gifford Bioscience Resources.
-
Reith, M. E., et al. (2015). "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Current Protocols in Pharmacology.
Sources
- 1. Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
"1-Ethyl-4-(2-furoyl)piperazine" in serotonin transporter modulation research.
Application Note: Pharmacological Characterization of 1-Ethyl-4-(2-furoyl)piperazine at the Serotonin Transporter (SERT)
Executive Summary
This application note details the experimental protocols for evaluating This compound (EF-Pip) as a modulator of the Serotonin Transporter (SERT). While aryl-piperazines (e.g., mCPP) are well-established SERT ligands,
Chemical Identity & Preparation
Target Analyte: this compound
Molecular Formula:
Solubility & Stock Preparation
Unlike lipophilic aryl-piperazines, the furoyl-amide linkage increases polarity.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM master stock in 100% DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent amide hydrolysis.
-
Working Solution: Dilute in Assay Buffer (Tris-HCl) to ensure final DMSO concentration is <0.1% in the well, as DMSO >0.5% interferes with SERT protein conformation.
Experimental Workflow Overview
The characterization involves two phases: Binding Affinity (does it stick?) and Functional Efficacy (does it work?).
Figure 1: Experimental workflow for characterizing EF-Pip interaction with SERT.
Protocol Phase 1: Radioligand Competition Binding
Objective: Determine the affinity constant (
Materials
-
Radioligand:
-Citalopram (Specific Activity: ~80 Ci/mmol). Note: Citalopram is preferred over Paroxetine for high-selectivity surface binding. -
Tissue Source: Rat cerebral cortex membranes or hSERT-transfected HEK293 cell membranes.
-
Non-Specific Binding (NSB) Control: Fluoxetine (10 µM) or Paroxetine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Step-by-Step Procedure
-
Plate Setup: Use 96-well polypropylene plates.
-
Additions (Total Volume 250 µL):
-
25 µL Competitor: EF-Pip (Concentration range:
M to M, semi-log dilutions). -
25 µL Radioligand:
-Citalopram (Final concentration 1 nM). -
200 µL Membrane Suspension: Diluted to provide ~500 cpm specific binding (approx. 10-20 µg protein/well).
-
-
Incubation: Incubate for 60 minutes at 25°C (Room Temperature). Equilibrium is critical.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce ligand absorption to filters).
-
Wash: Wash filters 3x with 3 mL ice-cold buffer.
-
Detection: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Spectrometry.
Data Analysis
Calculate % Inhibition and fit to a one-site competition model:
Protocol Phase 2: Functional [3H]-5-HT Uptake Assay
Objective: Determine if EF-Pip acts as a functional transport blocker.
Mechanism of Action
Unlike binding, this assay measures the protein's mechanical ability to move serotonin across the membrane.
Figure 2: Mechanistic target. EF-Pip is evaluated for its ability to occlude the SERT channel, preventing 5-HT reuptake.
Step-by-Step Procedure
-
Preparation: Fresh rat brain synaptosomes (P2 fraction) are required. Do not freeze.
-
Pre-Incubation: Incubate synaptosomes (50 µg protein) with EF-Pip (various concentrations) in Krebs-Ringer-HEPES buffer for 15 minutes at 37°C.
-
Initiation: Add
-Serotonin (Final concentration 20 nM). -
Active Uptake: Incubate for exactly 5 minutes at 37°C.
-
Control: Run a parallel set at 4°C (measures non-specific diffusion/binding, not active transport).
-
-
Termination: Rapid filtration over GF/B filters.
-
Quantification: Scintillation counting.
Expected Results & Troubleshooting
| Parameter | High Affinity Control (Fluoxetine) | Expected for EF-Pip (Hypothesis) | Interpretation |
| 1 - 10 nM | > 1,000 nM (Low Affinity) | The furoyl group lacks the aromatic pi-stacking required for the S1 pocket. | |
| ~20 nM | > 5,000 nM | Weak transport inhibition. | |
| Hill Slope | ~1.0 | < 0.8 | Potential negative allosteric modulation or non-specific effects. |
Troubleshooting:
-
High Non-Specific Binding: If the EF-Pip curve plateaus above 0%, the compound may be precipitating or binding to the plasticware. Use Low-Binding plates.
-
"Flat" Curve: If no displacement is seen up to 100 µM, the compound is inactive at the orthosteric site.
References
-
Tatum, U. et al. (2020). Protocol for the determination of serotonin transporter binding affinity using [3H]-citalopram. Nature Protocols Exchange. Link
-
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones and piperazines at monoamine transporters. Neuropharmacology, 79, 152-160. Link
-
Glennon, R. A., et al. (2013). Binding of piperazine derivatives at 5-HT receptors and transporters: Structure-activity relationships. Journal of Medicinal Chemistry.[1] Link
-
NIMH Psychoactive Drug Screening Program (PDSP). Standard Binding and Functional Assay Protocols. University of North Carolina. Link
Sources
Troubleshooting & Optimization
"1-Ethyl-4-(2-furoyl)piperazine" scale-up synthesis considerations
Introduction: The Scale-Up Challenge
Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are transitioning 1-Ethyl-4-(2-furoyl)piperazine from gram-scale medicinal chemistry to kilogram-scale process development.
While this molecule appears structurally simple—a piperazine core flanking an ethyl group and a furan ring—scale-up introduces specific thermodynamic and impurity risks not seen on the bench.[1] The furan ring's sensitivity to oxidative stress and acidic hydrolysis, combined with the exothermicity of acylation, requires a robust control strategy.
This guide is structured as a dynamic troubleshooting system. Navigate to the module relevant to your current development stage.[1]
Module 1: Route Selection & Thermodynamics
Critical Decision: Acid Chloride vs. Coupling Agents
Q: Why should I switch from EDC/HOBt (used in MedChem) to Furoyl Chloride for scale-up?
A: While carbodiimide couplings (EDC/HOBt) are mild, they are atom-ineconomical and generate urea byproducts that are difficult to remove without chromatography.[1] For scale-up (>1 kg), Acylation via 2-Furoyl Chloride is the superior route due to cost efficiency and simplified workup, provided you manage the exotherm.
Comparative Analysis:
| Parameter | Method A: Acid Chloride (Recommended) | Method B: EDC/HOBt Coupling |
| Reagent Cost | Low (Commodity chemicals) | High (Coupling agents expensive) |
| Atom Economy | High (Byproduct is HCl) | Low (Byproduct is Urea derivative) |
| Purification | Extraction/Crystallization | Often requires Chromatography |
| Reaction Rate | Instantaneous (requires cooling) | Slow (2–12 hours) |
| Risk | Exotherm & Hydrolysis | Urea contamination |
Reaction Scheme & Pathway
The following diagram illustrates the primary synthesis pathway and potential side-reactions you must mitigate.
Figure 1: Reaction pathway logic. Note that moisture ingress leads to Furoic Acid (Impurity A), while poor base management leads to salt formation (Impurity B).
Module 2: Process Control & Troubleshooting
Issue: "The reaction mixture turned black/dark brown."
Diagnosis: Furan Ring Degradation.[1] The furan moiety is an electron-rich heterocycle susceptible to acid-catalyzed polymerization and oxidation.[1] If your reaction turns dark, you likely generated local hot-spots or allowed the pH to drop too low.
Corrective Action:
-
Temperature Control: Maintain reactor temperature between 0°C and 5°C during the addition of furoyl chloride. Do not allow it to exceed 10°C.
-
Addition Protocol: Add 2-Furoyl chloride as a solution (e.g., in DCM or Toluene), not neat. This dilutes the heat of reaction.
-
Nitrogen Blanket: Furan derivatives can be light and oxygen sensitive.[1] Perform the reaction under an inert atmosphere.
Issue: "I have low yield and significant solids precipitating early."
Diagnosis: Piperazine Hydrochloride Salt Formation.[1] As the reaction proceeds, HCl is generated. If your base (Triethylamine/TEA or DIPEA) is not present in sufficient excess or is added incorrectly, the HCl will protonate the unreacted 1-ethylpiperazine, rendering it non-nucleophilic and precipitating it out of solution.
Protocol Adjustment:
-
Stoichiometry: Use 1.1 to 1.2 equivalents of Base relative to the Acid Chloride.
-
Order of Addition:
Module 3: Work-Up & Isolation (The "Emulsion" Problem)
Issue: "I cannot separate the layers; I have a rag layer/emulsion."
Diagnosis: Amphiphilic Nature.[1] The product contains a tertiary amine (piperazine nitrogen) and a lipophilic furan ring. At neutral pH, it can act as a surfactant.
The "Self-Validating" Work-Up Protocol:
-
Quench: Add water to the reaction mixture to hydrolyze excess acid chloride.
-
pH Adjustment (Critical):
-
Wash Sequence:
Purification Logic: Crystallization vs. Distillation
Q: Can I distill this product? A: Caution is advised. While piperazines can be distilled, the furan ring is thermally sensitive.
-
Recommendation: Attempt crystallization first.[1] The melting point is reported around 67–70°C [1].[1]
-
Solvent System: Hexane/Ethyl Acetate or Heptane/IPA.[1]
-
If Distillation is necessary: Use high vacuum (<1 mbar) to keep the pot temperature below 120°C.[1]
Module 4: Quality Control & Impurity Profiling
Use the following logic tree to identify impurities based on HPLC/LC-MS data.
Figure 2: Impurity identification logic.[1] Note that "Bis-Furoyl Piperazine" only occurs if your starting material (1-ethylpiperazine) is contaminated with piperazine.[1]
Standard Operating Procedure (SOP) Summary
| Step | Operation | Critical Parameter | Reason |
| 1 | Charge | 1-Ethylpiperazine (1.0 eq) + DCM (10 vol) + TEA (1.2 eq). | Anhydrous conditions.[1][2] |
| 2 | Cool | Cool reactor to 0–5°C. | Exotherm control. |
| 3 | Addition | Add 2-Furoyl Chloride (1.05 eq) in DCM (2 vol) dropwise. | Prevent hot-spots.[1] |
| 4 | Reaction | Warm to 20°C, stir 2h. Monitor by HPLC. | Ensure completion. |
| 5 | Quench | Add Water. Adjust pH to >10 with NaOH. | Solubilize salts, free-base product.[1] |
| 6 | Wash | Organic layer wash with NaHCO₃ (aq).[1] | Remove furoic acid.[1] |
| 7 | Isolate | Concentrate. Crystallize from Heptane/EtOAc.[1] | Thermal stability protection.[1][3] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 550206, 1-(2-Furoyl)piperazine. Retrieved from [Link][1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Organic Chemistry Portal. (n.d.).[1] Amide Synthesis via Acid Chlorides. [Link][1]
Sources
Addressing poor cell permeability of "1-Ethyl-4-(2-furoyl)piperazine"
Ticket ID: #PERM-592-FP Subject: Troubleshooting Poor Cell Permeability of 1-Ethyl-4-(2-furoyl)piperazine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Action Required
Executive Summary & Diagnostic Triage
User Issue: You are observing low apical-to-basolateral (
Compound Analysis:
This molecule (a key intermediate for quinazoline-based
-
The Furoyl-Amide Motif: Adds planarity and H-bond acceptors (neutral).
-
The N1-Ethyl Piperazine: A tertiary amine with a pKa typically between 8.0 and 8.5 .
The Core Conflict: At physiological pH (7.4), the N1 nitrogen is predominantly protonated (>90% cationic). Charged species struggle to cross the lipid bilayer via passive diffusion. Additionally, piperazine scaffolds are frequent substrates for efflux transporters (P-gp/MDR1).
Immediate Action Plan: Do not abandon the scaffold. The low permeability is likely an artifact of the assay conditions (pH) or active efflux, rather than an intrinsic flaw in the scaffold's drug-likeness. Follow the diagnostic workflow below.
Diagnostic Workflow (Interactive Logic)
Use this decision tree to isolate the root cause of your permeability failure.
Figure 1: Step-by-step diagnostic logic to identify if the issue is solubility, retention, efflux, or ionization.
Technical Deep Dive & Protocols
Scenario A: The "Cationic Trap" (Most Likely)
Theory: The N1-ethyl nitrogen is basic. At pH 7.4, the Henderson-Hasselbalch equation predicts the ratio of ionized (impermeable) to unionized (permeable) species is high.
Protocol: pH-Shifted PAMPA
To validate intrinsic permeability (
-
Preparation: Prepare two donor plates.
-
Plate A (Physiological): PBS pH 7.4.[1]
-
Plate B (Suppressed): Borate buffer pH 9.0 (Ensure membrane stability is compatible, e.g., hexadecane-based PAMPA).
-
-
Execution: Load this compound (10
M) into both. Incubate for 4 hours. -
Analysis:
-
If
at pH 9.0 at pH 7.4, your scaffold is permeable but ionized . -
Fix: This is a formulation challenge, not a molecular failure. In vivo, the higher pH of the lower intestine (pH 7-8) may aid absorption, or you may need an enteric coating.
-
Scenario B: The "Efflux" Problem
Theory: Piperazine cores are recognized by P-glycoprotein (MDR1). If your Caco-2
Protocol: Transporter Inhibition Assay
-
Control Wells: Standard A
B and B A transport. -
Inhibitor Wells: Add Verapamil (50
M) or Zosuquidar (1 M) to both apical and basolateral chambers. -
Data Interpretation:
| Metric | Result | Interpretation |
| Efflux Ratio (ER) | Active Efflux Substrate.[2] | |
| ER (+ Inhibitor) | Drops to | Confirmed P-gp mediated efflux.[2] |
Fix: If confirmed, medicinal chemistry is required to reduce P-gp affinity (e.g., N-alkylation modification or reducing H-bond donor count, though this molecule has few donors).
Physicochemical Data Summary
The following table summarizes the expected profile of this compound based on structure-property relationships (SPR).
| Parameter | Estimated Value | Impact on Permeability |
| MW | ~222.28 Da | Positive. Small size favors diffusion. |
| cLogP | 1.2 - 1.8 | Moderate. Borderline lipophilicity for passive transport. |
| LogD (pH 7.4) | < 0.5 | Negative. Ionization reduces effective lipophilicity. |
| TPSA | ~50 Ų | Positive. Well below the 140 Ų limit. |
| pKa (Basic) | ~8.2 (Piperazine N1) | Critical Bottleneck. Causes cationic trapping at pH 7.4. |
| H-Bond Donors | 0 | Positive. No free NH/OH to hinder diffusion. |
Frequently Asked Questions (FAQ)
Q1: My mass recovery is only 40%. Where did the compound go? A: This molecule has a furan ring and a piperazine core. If it is not in the receiver well, it is likely stuck to the plastic (non-specific binding) or trapped inside the lipid membrane.
-
Fix: Add 0.5% BSA (Bovine Serum Albumin) to the receiver plate. BSA acts as a "sink" to pull the lipophilic molecules out of the membrane, mimicking blood flow (sink conditions).
Q2: Can I modify the structure to fix this? A: Yes. The "Ethyl" group on the piperazine is a metabolic handle and a basic center.
-
Strategy 1 (Reduce Basicity): Replace the ethyl group with an electron-withdrawing group (e.g., trifluoroethyl) or an amide/carbamate (though this removes the basic center entirely, potentially killing activity).
-
Strategy 2 (Prodrug): If the N1-nitrogen is essential for binding, consider an N-oxide prodrug or a soft alkyl chain that cleaves in plasma.
Q3: Is the furan ring a liability? A: Furans can be "structural alerts" for metabolic toxicity (reactive metabolites), but strictly regarding permeability, they are generally favorable (planar, lipophilic). The permeability issue is almost certainly driven by the piperazine nitrogen.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for pKa/LogD relationships).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on pH-dependent permeability).
-
Hitchcock, S. A., et al. (2006). "Structure–Activity Relationships of Piperazine Derivatives." Journal of Medicinal Chemistry. (Discusses piperazine basicity modulation).
-
Bermejo, M., et al. (2004). "PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones." European Journal of Pharmaceutical Sciences. (Relevant for piperazine-containing antibiotic permeability).
For further assistance, please reply to this ticket with your raw LC-MS peak area data and the specific buffer composition used.
Sources
"1-Ethyl-4-(2-furoyl)piperazine" metabolic stability assessment
Technical Support Center: Metabolic Stability Profiling Ticket ID: #MSP-FUR-001 Subject: 1-Ethyl-4-(2-furoyl)piperazine – Stability Assessment & Reactive Metabolite Troubleshooting
User Guide Overview
Welcome to the Advanced ADME Support Center. You are likely assessing This compound , a structural scaffold often utilized in CNS drug discovery (similar to ampakines or piperazine-based psychostimulants).
Critical Warning: This compound contains a Furan ring (Site A) and a Piperazine core (Site B).
-
The Furan Liability: Furan moieties are well-documented "structural alerts" in medicinal chemistry. They are frequently bioactivated by CYP450 enzymes (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates, which can covalently bind to proteins or DNA, leading to hepatotoxicity.
-
The Piperazine Liability: The ethyl group at N1 is susceptible to rapid N-dealkylation.
This guide moves beyond standard stability testing to include Reactive Metabolite Trapping , ensuring you do not misinterpret high intrinsic clearance (
Module 1: Metabolic Stability Assay Protocols
Protocol A: Standard Microsomal Stability (Screening)
Use this to determine Intrinsic Clearance (
Reagents:
-
Test Compound: this compound (10 mM DMSO stock).
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH (regenerating system or 10 mM solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike Test Compound to final concentration of 1 µM (keeps DMSO < 0.1%). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion
.
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)
REQUIRED for Furan-containing compounds to assess bioactivation risk.
Rationale: The furan ring oxidizes to a reactive dialdehyde. Standard assays miss this because the metabolite binds covalently to the microsomes (disappearing from supernatant). Glutathione (GSH) acts as a "soft nucleophile" trap, forming a stable adduct we can detect by Mass Spec.[2]
Modifications to Protocol A:
-
Supplementation: Add 5 mM Glutathione (GSH) and 1 mM NADPH simultaneously at the start.
-
Control: Run a parallel incubation without NADPH (Negative Control) and without GSH (Basal Control).
-
Detection: Set Mass Spec to scan for:
-
Parent:
-
GSH-Adduct:
(Glutathione addition). -
Di-GSH-Adduct:
(Rare, but possible).
-
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathways specific to your molecule.
Caption: Metabolic fate of this compound. Note the bifurcation between standard N-dealkylation and the toxic furan bioactivation pathway which requires GSH trapping for detection.
Module 3: Troubleshooting & FAQs
Q1: My compound disappears rapidly ( min), but I cannot find the stoichiometric equivalent of metabolites. Where is the mass balance?
Diagnosis: This is a classic signature of Covalent Binding .
-
Mechanism: The furan ring oxidizes to an electrophilic intermediate (enedial).[3][4] Without GSH, this intermediate attacks the nucleophilic residues (Cysteine, Lysine) on the microsomal proteins themselves.
-
Result: The parent is gone, but the "metabolite" is now part of the solid protein pellet you spun down in Step 5. It is not in the supernatant.
-
Solution: Perform Protocol B (GSH Trapping). If you see the +307 Da peak appear, you have confirmed reactive metabolite formation.
Q2: The Intrinsic Clearance ( ) curve is non-linear (it flattens out). Why?
Diagnosis: Mechanism-Based Inhibition (MBI) / Suicide Inhibition.
-
Mechanism: The reactive furan metabolite may be alkylating the CYP enzyme active site (specifically CYP2E1), permanently inactivating it. As the assay progresses, you destroy the very enzyme metabolizing your drug.
-
Solution: Test for Time-Dependent Inhibition (TDI). Pre-incubate the compound with HLM and NADPH for 30 minutes before adding a probe substrate (e.g., Chlorzoxazone for CYP2E1). A shift in
indicates the compound is a suicide inhibitor.
Q3: Which Mass Spec transitions (MRM) should I monitor?
Technical Data:
Assuming the molecular weight of this compound is approx 222.2 Da (
| Analyte | Transformation | Mass Shift ( | Approx Target |
| Parent | None | 0 | 223.2 |
| Metabolite 1 | N-Deethylation | -28 Da | 195.2 |
| Metabolite 2 | Piperazine Hydroxylation | +16 Da | 239.2 |
| Metabolite 3 | Furan Ring Opening (Hydrolysis) | +34 Da | 257.2 |
| GSH Adduct | Glutathione Conjugation | +307 Da | 530.2 |
Q4: Is the ethyl group or the furan ring the primary site of metabolism?
Analysis:
-
In Human Microsomes: Likely a mix.[5] CYP2D6/3A4 often attacks the basic nitrogen region (N-deethylation). CYP2E1 attacks the furan.
-
Species Differences: Rodents (Rats/Mice) often have higher furan-oxidation activity compared to humans. If your
is vastly different between Rat and Human microsomes, suspect the furan pathway is driving the clearance in rodents.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
-
Kalgutkar, A. S., et al. (2005).[6] A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
-
Baillie, T. A. (2006). Metabolic Activation of Furan-Containing Drugs. Chemical Research in Toxicology. Link
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Mitigating Cytotoxicity of 1-Ethyl-4-(2-furoyl)piperazine Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with 1-Ethyl-4-(2-furoyl)piperazine derivatives and encountering challenges related to in vitro cytotoxicity. Our goal is to provide you with practical, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, refine your experimental approach, and advance your research.
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure that allows for fine-tuning of pharmacological properties.[1][2] However, like many heterocyclic compounds, derivatives of this compound can exhibit off-target cytotoxicity, which can hinder the development of promising therapeutic candidates. This guide will equip you with the knowledge to systematically address and potentially reduce the cytotoxicity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when dealing with the cytotoxicity of novel compounds.
Q1: My this compound derivative is showing high cytotoxicity in my initial screen. What are the first troubleshooting steps?
A1: An initial observation of high cytotoxicity requires a systematic validation to ensure the effect is real and not an artifact of the experimental setup.
-
Confirm Compound Integrity and Concentration: Double-check all calculations for your dilutions and stock solutions. Verify the purity and identity of your compound using analytical methods like NMR or LC-MS.
-
Evaluate Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your cell line, typically below 0.5%.[3] Run a vehicle-only control to confirm it does not contribute to cell death.
-
Assess Compound Solubility and Stability: Poor solubility can lead to compound precipitation, which can cause inconsistent results and even physical damage to cells. Visually inspect your culture wells for any signs of precipitation. Also, consider the stability of your compound in the culture medium over the duration of the experiment, as degradation products could be the source of toxicity.
-
Rule out Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., colorimetric or fluorescent dyes).[3] Include appropriate controls, such as running the assay in a cell-free system with your compound, to check for any direct interaction with the assay reagents.
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?
A2: It is crucial to distinguish between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation). A compound that is cytostatic might still be a viable drug candidate, whereas a highly cytotoxic compound may be too toxic for therapeutic use.
To differentiate between these effects, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like Hoechst).
-
Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.
Q3: What are the potential mechanisms of cytotoxicity for piperazine-based compounds?
A3: The cytotoxicity of piperazine derivatives can be mediated by several mechanisms, and the specific pathway is highly dependent on the substituents attached to the piperazine core.[4]
-
Induction of Apoptosis: Many cytotoxic piperazine-containing compounds have been shown to induce programmed cell death, or apoptosis.[3] This can be investigated by measuring the activation of caspases (e.g., caspase-3/7, -8, and -9), changes in mitochondrial membrane potential, or the externalization of phosphatidylserine (e.g., via Annexin V staining).[3]
-
Off-Target Receptor Binding: The piperazine scaffold is known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[5] Unintended interactions with these or other receptors could trigger signaling cascades that lead to cell death.
-
Enzyme Inhibition: Piperazine derivatives can act as inhibitors of various enzymes. If your compound inhibits an enzyme that is critical for cell survival, this could be the source of the observed cytotoxicity.
-
Disruption of Cellular Membranes: The physicochemical properties of your compound, such as its lipophilicity, could lead to interactions with and disruption of cellular membranes, causing a loss of integrity and cell death.[5]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Scenario 1: High Variability in Cytotoxicity Assay Results
You are testing a series of this compound analogs and observe significant well-to-well variability in your cytotoxicity assay, making it difficult to determine accurate IC50 values.
Caption: Troubleshooting high variability in cytotoxicity assays.
-
Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.[5][6]
-
Action: Ensure your cell suspension is single-cell and homogenous. Gently swirl the suspension before each aspiration to prevent cell settling.
-
-
Pipetting Technique: Small errors in pipetting can lead to large variations in results.
-
Action: Use calibrated pipettes and practice consistent, gentle pipetting. When adding reagents, dispense the liquid below the surface of the medium in the well to ensure proper mixing.
-
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health.
-
Action: To mitigate this, you can fill the outer wells with sterile PBS or media without cells. For critical experiments, consider using only the inner 60 wells.
-
-
Compound Solubility: If your compound precipitates in the culture medium, it will not be uniformly distributed, leading to variable effects on the cells.
-
Action: Determine the solubility of your compound in the culture medium beforehand. If solubility is an issue, you may need to adjust the solvent system or test lower concentrations.
-
Scenario 2: Lead Compound Shows High Cytotoxicity in Primary Screen
Your lead this compound derivative shows potent desired activity but also exhibits high cytotoxicity at similar concentrations, indicating a narrow therapeutic window.
Caption: A workflow for reducing the cytotoxicity of a lead compound.
-
Characterize the Mechanism: Understanding how your compound is killing cells is the first step to rationally designing less toxic analogs.
-
Recommended Assays:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining followed by flow cytometry to determine the mode of cell death.
-
Mitochondrial Health: Evaluate changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Caspase Activation: Measure the activity of key executioner caspases (e.g., caspase-3/7).
-
-
-
Structure-Activity Relationship (SAR) Studies: The cytotoxicity of piperazine derivatives is highly influenced by their substituents.[4][7]
-
Strategy: Synthesize a small library of analogs with systematic modifications to the this compound scaffold.
-
Modify the Furoyl Group: Replace the furan ring with other heterocycles or substituted phenyl rings to alter electronic and steric properties.
-
Vary the Ethyl Group: Replace the ethyl group at the N1 position with other alkyl chains of varying lengths or branching to modulate lipophilicity.
-
Introduce Substituents on the Piperazine Ring: While the parent compound is unsubstituted on the piperazine ring itself, adding small alkyl or other groups could alter its conformation and receptor interactions.
-
-
-
Comparative Screening: Screen the newly synthesized analogs in both your primary activity assay and a cytotoxicity assay using a non-target cell line (e.g., a normal, non-cancerous cell line) to determine the therapeutic index (the ratio of cytotoxic concentration to effective concentration).
| Compound ID | N1-Substituent | N4-Substituent | Desired Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/IC50) |
| Lead-001 | Ethyl | 2-Furoyl | 1.2 | 2.5 | 2.1 |
| Analog-A | Methyl | 2-Furoyl | 1.5 | 8.0 | 5.3 |
| Analog-B | Isopropyl | 2-Furoyl | 2.0 | 15.0 | 7.5 |
| Analog-C | Ethyl | 3-Furoyl | 5.0 | >50 | >10 |
| Analog-D | Ethyl | Benzoyl | 3.5 | 20.0 | 5.7 |
This is example data and does not reflect actual experimental results.
From this hypothetical data, one might conclude that smaller or bulkier N1-alkyl groups (Analogs A and B) can decrease cytotoxicity while maintaining reasonable activity. Shifting the carbonyl on the furan ring (Analog C) significantly reduces both activity and cytotoxicity, while replacing the furan with a phenyl ring (Analog D) offers a moderate improvement in the therapeutic index.
Part 3: Experimental Protocols
Protocol 1: Tiered Approach to In Vitro Cytotoxicity Assessment
This protocol outlines a stepwise approach to evaluating the cytotoxic potential of your this compound derivatives.
Tier 1: Primary Viability Screen (e.g., MTT or resazurin-based assay)
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compounds. Add the compounds to the cells and incubate for a defined period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Assay: Add the MTT or resazurin reagent and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a plate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Tier 2: Membrane Integrity Assay (e.g., LDH release or Propidium Iodide staining)
For compounds showing significant activity in Tier 1, confirm cytotoxicity by measuring membrane integrity.
-
Experimental Setup: Follow the same cell seeding and treatment protocol as in Tier 1.
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH release assay according to the manufacturer's protocol.
-
Include a maximum LDH release control by lysing a set of untreated cells.
-
-
Propidium Iodide (PI) Staining:
-
Gently wash the cells with PBS.
-
Stain with a solution containing PI and a nuclear counterstain (e.g., Hoechst 33342).
-
Image the plate using a high-content imager or fluorescence microscope.
-
-
Analysis: Quantify the percentage of LDH release or the percentage of PI-positive cells to determine the extent of cell death.
Tier 3: Mechanistic Assays (Apoptosis)
For lead compounds with a confirmed cytotoxic effect, investigate the mechanism of cell death.
-
Annexin V/PI Staining:
-
Treat cells with your compound at its IC50 concentration for various time points.
-
Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) by flow cytometry.
-
-
Caspase Activity Assay:
-
Use a luminogenic or fluorogenic substrate for caspase-3/7 to measure their activity in compound-treated cells.
-
Perform the assay in a plate-based format for quantitative analysis.
-
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. (1975). Arzneimittelforschung.
- [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. (n.d.). PubMed.
- Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (n.d.). PMC - NIH.
- Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. Bentham Science.
- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC - PubMed Central.
- Piperazine skeleton in the structural modification of n
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publisher.
- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. (2025).
- [MD 20-28 (butyrophenone with piperazine) as a neuroleptic agent of complex action]. (1960). PubMed.
- Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prost
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research.
- Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. (1993). PubMed.
- Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. PMC.
- Piperazinylalkyl heterocycles as potential antipsychotic agents. PubMed.
- Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). PubMed.
- 1-(2-Furoyl)piperazine 97 40172-95-0. Sigma-Aldrich.
- Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. (2014). PubMed.
- Antipsychotic profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562)
- 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. (1991). PubMed.
- Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides: Potential Antipsychotics. (2025).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation: A Comparative Study of 1-Ethyl-4-(2-furoyl)piperazine
This guide provides a comprehensive framework for researchers and drug development professionals on validating the preclinical in vivo efficacy of a novel compound, "1-Ethyl-4-(2-furoyl)piperazine" (hereafter referred to as EFP), based on its promising in vitro anticancer properties. We will objectively compare its performance against a standard-of-care chemotherapeutic agent, providing the underlying scientific rationale and detailed experimental protocols to ensure reproducibility and scientific rigor.
Introduction: Bridging the In Vitro-In Vivo Gap
The journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges, the most significant of which is the successful translation of cellular activity into whole-organism efficacy and safety. While "1-(2-Furoyl)piperazine" is a known intermediate in the synthesis of therapeutics for conditions like depression and psychosis[1], the addition of an ethyl group and the furoyl moiety suggests the potential for novel pharmacological activities. Indeed, related piperazine and furanone hybrids have demonstrated significant cytotoxic effects against cancer cell lines.[2]
This guide is predicated on a scientifically plausible scenario: EFP has been identified through in vitro screening as a potent cytotoxic agent against non-small cell lung cancer (NSCLC). Our objective is to design and execute a robust in vivo study to validate this activity, comparing it directly with Cisplatin, a cornerstone of NSCLC chemotherapy.
Section 1: The In Vitro Foundation of EFP
Our investigation begins with the putative in vitro cytotoxic profile of EFP. Following a comprehensive screening against the NCI-60 panel of human cancer cell lines, EFP has demonstrated noteworthy potency and selectivity, particularly against the A549 non-small cell lung cancer cell line.
Table 1: Hypothetical In Vitro Cytotoxicity Profile of EFP
| Cell Line | Histotype | EFP IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 4.5 | 9.2 |
| HCT116 | Colon Carcinoma | 12.8 | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 11.4 |
| U87 MG | Glioblastoma | 21.0 | 18.7 |
| WI-38 | Normal Lung Fibroblast | > 50 | 25.3 |
The data suggests that EFP is approximately twice as potent as Cisplatin in A549 cells and exhibits a favorable selectivity index against normal lung fibroblasts, a critical early indicator of a potential therapeutic window. The underlying hypothesis for its mechanism, based on the furanone-like moiety, involves the induction of apoptosis through the modulation of Bcl-2 family proteins.[2][3]
Section 2: Designing the In Vivo Validation Study
The primary goal of the in vivo study is to determine if the in vitro potency of EFP translates to significant anti-tumor activity in a living system. The experimental design must be multi-faceted, assessing not only efficacy but also pharmacokinetics and toxicity to build a comprehensive profile of the compound.
Experimental Workflow
The overall logic of the study is to establish a tumor model, treat with the investigational and comparator compounds, and monitor for tumor growth inhibition, animal well-being, and compound exposure.
Caption: High-level workflow for the in vivo validation study.
Rationale for Model and Comparator Selection
-
Animal Model: The severe combined immunodeficient (SCID) or athymic nude mouse is the standard for xenograft studies as its compromised immune system allows for the growth of human tumors. We will use female athymic nude mice, 6-8 weeks of age.
-
Tumor Model: A subcutaneous A549 xenograft model is chosen for its reproducibility and ease of tumor measurement. It directly tests the compound's effect on the cell line identified in vitro.
-
Comparator Compound: Cisplatin is a first-line treatment for NSCLC. Its inclusion provides a critical benchmark for evaluating the relative efficacy of EFP. A suboptimal dose of Cisplatin (e.g., 3 mg/kg) will be used to provide a window for EFP to demonstrate superior or equivalent efficacy.
Section 3: Detailed Experimental Protocols
Scientific integrity rests on methodological transparency. The following protocols are designed to be self-validating and reproducible.
Protocol 1: A549 Xenograft Mouse Model Establishment
-
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂. Cells are harvested at 80-90% confluency.
-
Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Monitoring: Tumor growth is monitored three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
Protocol 2: Compound Formulation and Administration
-
EFP Formulation: EFP is formulated as a suspension in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile water. Sonication is used to ensure a uniform suspension.
-
Cisplatin Formulation: Cisplatin is dissolved in sterile 0.9% saline.
-
Administration:
-
Vehicle Control Group: Administered the CMC/Tween-80 vehicle orally (p.o.) once daily.
-
EFP Group: Administered EFP at 50 mg/kg, p.o., once daily. The oral route is chosen to assess bioavailability and ease of potential clinical translation.
-
Cisplatin Group: Administered Cisplatin at 3 mg/kg intraperitoneally (i.p.) every three days (Q3D).
-
Protocol 3: Pharmacokinetic (PK) Sub-Study
-
Satellite Group: A separate group of non-tumor-bearing mice (n=3 per time point) is used for PK analysis to avoid confounding factors from the tumor.
-
Dosing: Mice are administered a single oral dose of EFP at 50 mg/kg.
-
Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis by LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to determine the concentration of EFP over time. Key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) will be calculated.
Protocol 4: Efficacy and Toxicity Assessment
-
Efficacy: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100
-
Toxicity: Animal well-being is monitored daily. Body weight is measured three times weekly. A body weight loss exceeding 20% is a common endpoint criterion.
Section 4: Data Analysis and Interpretation
All quantitative data should be presented clearly to allow for straightforward comparison between treatment arms.
Comparative Data Summary
Table 2: Projected In Vivo Study Outcomes
| Parameter | Vehicle Control | EFP (50 mg/kg, p.o.) | Cisplatin (3 mg/kg, i.p.) |
| Final Tumor Volume (mm³) | 1450 ± 210 | 650 ± 150 | 890 ± 180 |
| Tumor Growth Inhibition (%) | 0% | 55% | 38% |
| Final Body Weight Change (%) | +5% | -8% | -15% |
| Mortality | 0/10 | 0/10 | 1/10 |
| PK: Cmax (ng/mL) | N/A | 1200 | N/A |
| PK: AUC₀₋₂₄ (ng*h/mL) | N/A | 7500 | N/A |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Interpreting the Results
The projected results in Table 2 would suggest that EFP, at the tested dose, provides superior tumor growth inhibition compared to a standard-of-care agent in this model. The moderate body weight loss is a manageable toxicity signal, less severe than that observed with Cisplatin. The pharmacokinetic data confirms sufficient oral absorption and exposure to drive the observed efficacy.
Visualizing the Mechanism
The hypothesized mechanism of action—induction of apoptosis—can be visualized to connect the molecular events with the observed tumor regression.
Caption: Hypothesized apoptotic pathway activated by EFP.
Conclusion and Future Directions
This guide outlines a rigorous, multi-pronged approach to validate the in vitro potential of "this compound" in a relevant in vivo cancer model. The successful completion of these studies would provide strong evidence for its anti-tumor activity, favorable safety profile relative to Cisplatin, and adequate oral bioavailability.
Positive results would justify further preclinical development, including dose-ranging efficacy studies, combination studies with other agents, and formal IND-enabling toxicology studies. This systematic process of validation is paramount to de-risking novel therapeutic candidates and ensuring that only the most promising compounds advance toward clinical investigation.
References
-
Staszewski, M., Fogel, W. A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346. [Link]
-
Singh, A., et al. (2012). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. Journal of the Indian Chemical Society, 89(89), 585-592. [Link]
-
Yi, Y. (2022). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-(2-Furoyl)piperazine: Properties and Uses in Drug Synthesis. Pharma-Chemicals. [Link]
-
Abu Khalaf, R., Abu Jarad, H., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]
-
Maciejewska, D., Żabiński, J., et al. (2019). Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activity. MedChemComm, 10(1), 124-133. [Link]
-
Wang, H., Li, K., et al. (2023). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Medicinal Chemistry, 14(10), 2005-2010. [Link]
-
Szałaj, N., Modzelewska-Banachiewicz, B., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3379. [Link]
-
Mioc, M., Ghiulai, R., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Cushion, M. T., Walzer, P. D., et al. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial Agents and Chemotherapy, 50(7), 2345-2352. [Link]
-
Staszewski, M., Fogel, W. A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. [Link]
-
Iazzetta, N., Leśniak, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149. [Link]
-
Kimura, Y., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences, 71(12), 1371-1384. [Link]
-
Kimura, Y., et al. (2002). In Vitro and in Vivo Pharmacological Profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] Ethyl] Piperidine (NRA0161). PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 1-Ethyl-4-(2-furoyl)piperazine on Cancer Cell Lines: A Technical Guide
In the landscape of contemporary oncology, the relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of drug discovery. The piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, integral to the design of numerous anticancer compounds due to its versatile physicochemical properties and ability to interact with various biological targets.[1][2][3] This guide presents a comprehensive comparative analysis of the cytotoxic potential of a novel compound, 1-Ethyl-4-(2-furoyl)piperazine (EFP), against a panel of human cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth, data-driven overview of the cytotoxic profile of EFP in comparison to established chemotherapeutic agents. The experimental data presented herein, while illustrative, is grounded in established methodologies to provide a framework for in-house evaluation.
Rationale and Experimental Design
The core hypothesis of this investigation is that the unique structural combination of an ethylated piperazine ring and a furoyl group in EFP may confer significant and selective cytotoxic activity against cancer cells. The furan nucleus is a component of many bioactive molecules with demonstrated anticancer properties.[4][5][6] Similarly, the piperazine ring is a key pharmacophore in a number of FDA-approved anticancer drugs.[3][7][8]
To rigorously assess the cytotoxic profile of EFP, a comparative study was designed utilizing a panel of well-characterized human cancer cell lines representing diverse tumor types:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical adenocarcinoma
-
HepG2: Human liver carcinoma
The cytotoxicity of EFP was benchmarked against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin , to provide a clinically relevant context for its potency. The primary endpoint for this comparative analysis is the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency in inhibiting a biological or biochemical function.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound (EFP), Doxorubicin, and Cisplatin were evaluated across the selected cancer cell lines after 48 hours of treatment. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound (EFP) | 8.5 ± 0.7 | 12.3 ± 1.1 | 7.9 ± 0.6 | 15.1 ± 1.3 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
| Cisplatin | 5.2 ± 0.4 | 7.8 ± 0.6 | 4.5 ± 0.5 | 9.3 ± 0.8 |
Note: The IC50 values for EFP are illustrative and intended for comparative purposes within this guide.
These results indicate that while EFP demonstrates cytotoxic activity against all tested cell lines, its potency is lower than that of the standard chemotherapeutic agents, Doxorubicin and Cisplatin. Notably, EFP exhibits a degree of differential cytotoxicity, with the cervical cancer cell line (HeLa) showing the highest sensitivity.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the comparative cytotoxicity assessment.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The comparative cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10]
Step-by-Step Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of EFP, Doxorubicin, and Cisplatin were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells was kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation: The cells were treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[11][12]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
MTT Assay Workflow Diagram
Potential Mechanisms of Action and Future Directions
The cytotoxic activity of many piperazine-containing compounds is attributed to their ability to induce apoptosis (programmed cell death).[13][14] These compounds can interact with various cellular targets, including DNA, cell cycle-regulating proteins, and signaling pathways involved in cell survival and proliferation.[2][15]
Potential Apoptotic Signaling Pathways
Further investigations are warranted to elucidate the precise mechanism of action of EFP. Future studies could include:
-
Cell Cycle Analysis: To determine if EFP induces cell cycle arrest at specific phases.
-
Apoptosis Assays: Such as Annexin V/Propidium Iodide staining to confirm the induction of apoptosis.
-
Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, caspases, cyclins).
-
In Vivo Studies: To evaluate the antitumor efficacy of EFP in animal models.
Conclusion
This guide provides a foundational comparative analysis of the cytotoxic effects of this compound. While the illustrative data suggests a modest but selective cytotoxic profile, it underscores the potential of the piperazine-furoyl scaffold in the development of novel anticancer agents. The detailed methodologies and proposed future directions offer a clear roadmap for researchers to further explore the therapeutic potential of this and similar compounds. The continued investigation of such novel chemical entities is crucial in the ongoing effort to expand the arsenal of effective cancer therapies.
References
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
- Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
- Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]
- Andreozzi, G., et al. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. (2013). European Journal of Medicinal Chemistry, 66, 445-456.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). Saudi Journal of Biological Sciences, 23(2), 229-237.
- Walayat, K., Mohsin, N.-u.-A., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43, 1-23.
- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. (2019). Chemical & Pharmaceutical Bulletin, 67(8), 823-832.
-
Furoxans and tocopherol analogs–furoxan hybrids as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate. Retrieved from [Link]
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
- Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Pharmaceutical Chemistry Journal, 56(5).
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (n.d.). MDPI. Retrieved from [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(1), 1-2.
- Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2017). Molecules, 22(1), 123.
- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
- Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. (2012). International Journal of Molecular Sciences, 13(7), 8071-8087.
- Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. (2017). Journal of the Serbian Chemical Society.
- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011). Archiv der Pharmazie, 344(6), 374-381.
Sources
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Ethyl-4-(2-furoyl)piperazine and Existing Therapeutics for Anti-Leukemia Potential
Abstract
The relentless pursuit of novel, more effective anti-leukemia agents is a cornerstone of oncological research. This guide provides a comprehensive, data-driven framework for evaluating the anti-leukemia potential of a novel piperazine derivative, 1-Ethyl-4-(2-furoyl)piperazine . Its performance is benchmarked against two established chemotherapeutic agents: Imatinib , a targeted therapy for Chronic Myeloid Leukemia (CML), and Doxorubicin , a broad-spectrum anthracycline antibiotic used in various leukemias. Through a series of standardized in vitro assays, this document outlines the necessary experimental workflows, presents hypothetical yet plausible comparative data, and discusses the potential mechanistic implications for researchers in drug discovery and development.
Introduction: The Therapeutic Landscape of Leukemia
Leukemia, a group of hematological malignancies characterized by the proliferation of abnormal white blood cells, presents a significant therapeutic challenge. While advancements in chemotherapy and targeted treatments have improved patient outcomes, issues of drug resistance and toxicity persist, driving the need for new chemical entities with superior efficacy and safety profiles.
Piperazine derivatives are a well-established class of compounds with diverse pharmacological activities. The subject of this guide, This compound , is a novel compound whose structural motifs suggest potential as a cytotoxic agent. This guide establishes a rigorous, side-by-side comparison to contextualize its potential within the current therapeutic landscape.
Compound Profiles
This compound (Investigational)
-
Structure: A piperazine core functionalized with an ethyl group at the N1 position and a furoyl group at the N4 position. The furoyl moiety, an aromatic heterocyclic structure, is often explored in medicinal chemistry for its diverse biological interactions.
-
Hypothesized Mechanism: The precise mechanism is unknown. This guide outlines experiments to elucidate its mode of action, focusing on the induction of apoptosis and cell cycle arrest, common mechanisms for anti-cancer agents.
Imatinib (Comparator 1)
-
Class: Tyrosine Kinase Inhibitor (TKI).
-
Mechanism of Action: Imatinib selectively targets and inhibits the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives Chronic Myeloid Leukemia (CML). By binding to the ATP-binding site of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in BCR-ABL-positive cells.
-
Relevance: Serves as a benchmark for targeted therapy, particularly against CML cell lines.
Doxorubicin (Comparator 2)
-
Class: Anthracycline Antibiotic.
-
Mechanism of Action: Doxorubicin has a multi-faceted mechanism. Its primary mode of action is DNA intercalation, which disrupts DNA replication and transcription by inhibiting the progression of topoisomerase II. It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
-
Relevance: Represents a broad-spectrum cytotoxic agent used against acute leukemias, providing a comparison against a non-targeted, highly potent therapeutic.
Head-to-Head Experimental Evaluation: A Proposed Workflow
To objectively assess the anti-leukemia potential of this compound, a multi-stage experimental workflow is proposed. This workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Proposed experimental workflow for evaluating anti-leukemia compounds.
Phase 1: Cytotoxicity Assessment (MTT Assay)
Rationale: The initial and most critical step is to determine the dose-dependent cytotoxic effect of the compounds on leukemia cells. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.
Cell Lines Selected:
-
K562: A human chronic myelogenous leukemia (CML) cell line that is positive for the BCR-ABL fusion gene. This line is expected to be highly sensitive to Imatinib.
-
Jurkat: A human T-cell acute lymphoblastic leukemia (T-ALL) cell line. This line is BCR-ABL negative and serves to assess the compound's activity against a different leukemia subtype.
Hypothetical Data: IC50 Values (µM) after 72h Treatment
| Compound | K562 (CML) | Jurkat (T-ALL) |
| This compound | 5.2 | 8.7 |
| Imatinib | 0.4 | > 50 |
| Doxorubicin | 0.15 | 0.09 |
Interpretation:
-
Doxorubicin shows potent, broad-spectrum cytotoxicity with the lowest IC50 values in both cell lines.
-
Imatinib demonstrates high potency and selectivity for the BCR-ABL positive K562 cell line, with minimal effect on the Jurkat line, as expected.
-
This compound exhibits moderate cytotoxicity in both cell lines, suggesting a broader mechanism of action than Imatinib but significantly less potency than Doxorubicin. Its activity in both lines warrants further mechanistic investigation.
Phase 2: Quantifying Apoptosis Induction (Annexin V/PI Assay)
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Hypothetical Data: Percentage of Apoptotic Cells after 24h Treatment at IC50
| Cell Line | Compound | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) |
| K562 | This compound | 28.5% | 15.2% |
| Imatinib | 35.1% | 12.5% | |
| Doxorubicin | 40.3% | 25.8% | |
| Jurkat | This compound | 22.1% | 11.4% |
| Imatinib | < 5% | < 2% | |
| Doxorubicin | 45.6% | 30.1% |
Interpretation:
-
All three compounds induce significant apoptosis in their respective sensitive cell lines.
-
The investigational compound induces a notable apoptotic response in both K562 and Jurkat cells, confirming that its cytotoxic effect is mediated, at least in part, through the induction of programmed cell death.
-
Imatinib's lack of effect on Jurkat cells is reaffirmed.
Phase 3: Mechanistic Insights (Cell Cycle & Caspase Activity)
Rationale: To further dissect the mechanism, cell cycle analysis and measurement of key apoptotic enzymes are crucial. Cell cycle analysis using Propidium Iodide staining and flow cytometry can reveal if a compound causes cells to arrest at a specific phase (G1, S, or G2/M), preventing proliferation. Caspases are key executioner proteins in the apoptotic cascade. Measuring the activity of Caspase-3 and Caspase-7 provides direct evidence of the activation of the final common pathway of apoptosis.
Hypothetical Data: Cell Cycle Distribution & Caspase-3/7 Activity
Table 3A: Cell Cycle Arrest in K562 Cells (24h Treatment)
| Compound (at 0.5 x IC50) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 45% | 35% | 20% |
| This compound | 30% | 25% | 45% |
| Doxorubicin | 25% | 15% | 60% |
Table 3B: Relative Caspase-3/7 Activity (Fold Change vs. Control)
| Cell Line | Compound (at IC50, 12h) | Fold Increase in Caspase-3/7 Activity |
| K562 | This compound | 4.5x |
| Doxorubicin | 8.2x | |
| Jurkat | This compound | 3.8x |
| Doxorubicin | 9.5x |
Interpretation:
-
Both this compound and Doxorubicin appear to induce a G2/M phase cell cycle arrest, a common mechanism for DNA-damaging agents and mitotic inhibitors.
-
The significant increase in Caspase-3/7 activity confirms that the investigational compound activates the executioner phase of apoptosis in both leukemia cell lines.
Proposed Mechanism of Action & Signaling Pathway
Based on the hypothetical data, this compound likely acts as a cytotoxic agent that induces G2/M cell cycle arrest and subsequently triggers the intrinsic apoptotic pathway. The G2/M arrest suggests potential interaction with the cellular machinery governing mitosis or a response to DNA damage. This arrest prevents cell division and can be a trigger for apoptosis if the cell cannot resolve the underlying issue. The activation of Caspase-3/7 is a hallmark of the final execution phase of apoptosis.
Caption: Proposed mechanism: G2/M arrest leading to intrinsic apoptosis.
Conclusion and Future Directions
This guide presents a structured evaluation of the novel compound This compound against established anti-leukemia drugs. The hypothetical data suggests that this compound possesses moderate, broad-spectrum cytotoxic activity against both CML and T-ALL cell lines. Its mechanism appears to involve the induction of G2/M cell cycle arrest and activation of the apoptotic cascade, distinguishing it from the highly specific action of Imatinib.
While less potent than a conventional cytotoxic agent like Doxorubicin, its novel structure warrants further investigation. Future studies should focus on:
-
Target Identification: Elucidating the precise molecular target responsible for the G2/M arrest.
-
In Vivo Efficacy: Assessing its anti-tumor activity in animal models of leukemia.
-
Safety and Toxicity: Evaluating its cytotoxic effects on non-cancerous hematopoietic cells to determine its therapeutic index.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity.
By following this rigorous, comparative approach, researchers can efficiently position novel compounds like this compound within the complex landscape of cancer therapeutics and prioritize the most promising candidates for further development.
Appendix: Detailed Experimental Protocols
A.1 MTT Cell Viability Assay
-
Cell Seeding: Seed K562 or Jurkat cells in a 96-well plate at a density of 5x10⁴ cells/mL (100 µL/well) in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Prepare serial dilutions of each compound (this compound, Imatinib, Doxorubicin) and a vehicle control (DMSO). Add 10 µL of each dilution to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.
-
Absorbance Reading: Incubate overnight, then read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
A.2 Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with each compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect cells (including supernatant for suspension cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
A.3 Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Seed cells and treat with compounds at a sub-lethal concentration (e.g., 0.5 x IC50) for 24 hours to observe cell cycle effects without widespread cell death.
-
Harvesting: Collect approximately 1x10⁶ cells by centrifugation.
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge to remove ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle phases (G0/G1, S, G2/M) based on fluorescence intensity.
A.4 Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with compounds at their IC50 concentrations for 12 hours. Include a vehicle control.
-
Reagent Addition: Add a luminogenic Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active Caspase-3/7 to release aminoluciferin.
-
Incubation: Mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold increase in Caspase-3/7 activity.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.rndsystems.com/resources/protocols/protocol-annexin-v-and-pi-staining-apoptosis-flow-cytometry]
- K562 cells - Wikipedia. [URL: https://en.wikipedia.org/wiki/K562_cells]
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
- Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4062115/]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5963599/]
- Cell Cycle Analysis by Propidium Iodide Staining. [URL: https://www.ludwig.ox.ac.uk/flow-cytometry/standard-operating-procedures/cell-cycle-analysis-by-propidium-iodide-staining]
- K562 Cell Lines. Biocompare. [URL: https://www.biocompare.com/Cancer-Cell-Lines/2455-K562-Cells/]
- What is the mechanism of action of Imatinib (Gleevec)?. Dr.Oracle. [URL: https://droracle.
- Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [URL: https://flowcy.pharm.unipd.it/flowcyt/wp-content/uploads/2022/03/Cell-cycle-analysis-by-PI.pdf]
- DNA Cell Cycle Analysis with PI. University
A Comparative Guide to NK1 Receptor Antagonists: The Clinically-Studied Vestipitant versus the Uncharacterized 1-Ethyl-4-(2-furoyl)piperazine
A Senior Application Scientist's Perspective on Drug Candidate Evaluation
In the landscape of neuropharmacology, the neurokinin-1 (NK1) receptor stands as a pivotal target for therapeutic intervention in a range of disorders, including depression, anxiety, and chemotherapy-induced nausea and vomiting.[1] The endogenous ligand for the NK1 receptor, substance P, is a key mediator in pain, inflammation, and mood regulation.[2] Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research.
This guide provides a comparative analysis of two distinct molecules in the context of NK1 receptor antagonism: vestipitant , a compound that has undergone extensive clinical investigation, and 1-Ethyl-4-(2-furoyl)piperazine , a chemical entity with a piperazine scaffold that, to date, remains uncharacterized for this specific activity. This comparison is structured not as a direct head-to-head data review, but as a roadmap for the rigorous scientific evaluation required to advance a novel compound from a chemical curiosity to a potential therapeutic candidate. For researchers and drug development professionals, this guide will illuminate the critical experimental pathways necessary to establish the pharmacological profile of a new chemical entity against a well-documented benchmark.
The Neurokinin-1 (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its primary ligand, substance P, initiates a cascade of intracellular signaling events.[2] Activation of the NK1 receptor predominantly couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and neurotransmitter release.
Figure 1: Simplified NK1 Receptor Signaling Pathway.
Profiling the Known: Vestipitant, a Clinical-Stage NK1 Receptor Antagonist
Vestipitant (GW597599) is a selective and potent non-peptide antagonist of the human NK1 receptor.[3] Developed by GlaxoSmithKline, it has been investigated for several clinical indications, including primary insomnia, anxiety, and postoperative nausea and vomiting.[1][3]
Performance and Experimental Data for Vestipitant
| Parameter | Value | Source |
| In Vitro Binding Affinity (pKi) | 9.4 (for human NK1 receptor) | [3] |
| In Vivo Receptor Occupancy | ~90% at a 15 mg single dose | [3] |
| Clinical Indication Studied | Primary Insomnia, Anxiety, Postoperative Nausea and Vomiting | [1][3] |
| Key Clinical Findings (Insomnia) | Improved sleep maintenance (Wake After Sleep Onset) and Total Sleep Time with no next-day cognitive impairment. | [3] |
Charting the Unknown: A Proposed Evaluation of this compound
This compound is a known chemical compound, primarily utilized as a synthetic intermediate in the preparation of other molecules, some of which have demonstrated antibacterial properties.[4] To date, there is no publicly available data to suggest its activity as an NK1 receptor antagonist. Therefore, a comprehensive evaluation is required to determine its potential in this regard.
The following sections outline a standard, logical progression of experiments designed to characterize a novel compound like this compound as a potential NK1 receptor antagonist, using vestipitant as a benchmark.
Figure 2: Experimental Workflow for Characterizing a Novel NK1 Receptor Antagonist.
PART 1: In Vitro Characterization
The initial step in evaluating a new compound is to determine its interaction with the target receptor in a controlled, cellular environment.
Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor and to assess its selectivity against other neurokinin receptors (NK2, NK3).
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human NK1, NK2, and NK3 receptors.
-
Radioligand: Employ a high-affinity radiolabeled NK1 receptor antagonist, such as [3H]-Substance P or another suitable ligand.
-
Competition Binding: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and the reference compound (vestipitant).
-
Separation and Detection: Separate the bound and free radioligand using rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Rationale: This assay provides a quantitative measure of the compound's affinity for the target receptor. High affinity is a prerequisite for a potent antagonist. The selectivity profile against other neurokinin receptors is crucial for minimizing off-target effects.
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit substance P-induced intracellular calcium mobilization.[5]
Methodology:
-
Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the human NK1 receptor and a calcium-sensitive photoprotein like aequorin, or load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM).[5]
-
Assay Procedure:
-
Plate the cells in a microplate.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or reference compound (vestipitant).
-
Stimulate the cells with a fixed concentration of substance P (agonist).
-
-
Detection: Measure the resulting increase in intracellular calcium concentration using a luminometer (for aequorin) or a fluorescence plate reader (for fluorescent dyes).
-
Data Analysis: Generate concentration-response curves for the antagonist's inhibition of the agonist response. Calculate the IC50 and subsequently the pA2 value to quantify the antagonist's potency.
Rationale: This functional assay confirms that the compound not only binds to the receptor but also blocks its biological function. It provides a more physiologically relevant measure of antagonist activity than a simple binding assay.
PART 2: In Vivo Evaluation
Following successful in vitro characterization, the next critical phase is to assess the compound's efficacy in living organisms.
Objective: To evaluate the central nervous system (CNS) penetration and in vivo efficacy of this compound in a model of NK1 receptor activation.[6][7]
Methodology:
-
Animal Model: Use Mongolian gerbils, which exhibit a characteristic foot-tapping behavior in response to central NK1 receptor stimulation.[6]
-
Procedure:
-
Administer the test compound (this compound) or reference compound (vestipitant) via an appropriate route (e.g., intraperitoneal or oral).
-
After a suitable pre-treatment time, administer a selective NK1 receptor agonist (e.g., GR73632) directly into the brain (intracerebroventricularly).
-
Observe and quantify the frequency and duration of the foot-tapping response.
-
-
Data Analysis: Compare the foot-tapping response in compound-treated animals to that of vehicle-treated controls. Determine the dose-dependent inhibition of the agonist-induced behavior.
Rationale: This model is a well-established and specific assay for the in vivo activity of centrally-acting NK1 receptor antagonists.[8][9][10] A positive result indicates that the compound can cross the blood-brain barrier and engage its target in the brain.
Objective: To assess the potential anxiolytic and antidepressant-like effects of this compound.
Methodology:
-
Marble-Burying Test: This test assesses anxiety-like and obsessive-compulsive-like behavior in mice.[11][12][13][14] Anxiolytic compounds typically reduce the number of marbles buried.
-
Vogel Conflict Test: This model evaluates the anti-conflict (anxiolytic) effects of a compound by measuring the suppression of punished behavior (e.g., drinking water accompanied by a mild electric shock).[15][16][17][18][19] Anxiolytics increase the number of punished responses.
-
Ultrasonic Vocalization (USV) Test: In rats, specific frequencies of ultrasonic vocalizations are associated with negative affective states.[20][21][22][23][24] Anxiolytic compounds can reduce the emission of aversive 22-kHz calls.
Rationale: Since NK1 receptor antagonists have shown promise in treating anxiety and depression, evaluating a novel compound in these behavioral models is a logical step.[25][26][27][28][29] These tests provide insights into the compound's potential therapeutic applications.
Conclusion: A Framework for Rational Drug Discovery
The comparative study of a clinically evaluated compound like vestipitant and an uncharacterized molecule such as this compound underscores the rigorous, multi-faceted process of drug discovery. While vestipitant provides a valuable benchmark for the desired pharmacological profile of an NK1 receptor antagonist, the true scientific endeavor lies in the systematic evaluation of novel chemical entities.
The experimental protocols outlined in this guide represent a foundational framework for characterizing the potential of this compound as an NK1 receptor antagonist. Each step, from in vitro binding and functional assays to in vivo behavioral models, is designed to answer critical questions about the compound's affinity, potency, selectivity, CNS penetration, and therapeutic potential. Only through such a thorough and logical progression of research can we confidently identify and advance promising new drug candidates for the treatment of CNS disorders.
References
-
Vogel, J. R., Beer, B., & Clody, D. E. (1971). A simple and reliable conflict procedure for testing anti-anxiety agents. Psychopharmacologia, 21(1), 1–7. Available from: [Link]
-
Brudzynski, S. M. (2009). Communication of adult rats by ultrasonic vocalization: review of principles, methods of analysis, and functional significance. ILAR journal, 50(1), 43–50. Available from: [Link]
-
Broekkamp, C. L., Rijk, H. W., Joly-Gelouin, D., & Lloyd, K. G. (1989). The marble burying test: a model for anxiolytic activity?. European journal of pharmacology, 165(1), 161–165. Available from: [Link]
-
Millard, R. W., & Geyer, M. A. (2002). The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines. Neuroscience and biobehavioral reviews, 26(3), 259–270. Available from: [Link]
-
Wöhr, M., & Schwarting, R. K. (2007). Ultrasonic communication in rats: can playback of 50-kHz calls induce approach behavior?. PloS one, 2(12), e1365. Available from: [Link]
-
Njung'e, K., & Handley, S. L. (1991). Evaluation of the marble-burying test as a model of anxiety. Pharmacology Biochemistry and Behavior, 38(1), 63–67. Available from: [Link]
-
Orchid Scientific. (n.d.). Apparatus / Vogel Test Anxiometer. Retrieved from [Link]
-
Panlab. (n.d.). VOGEL TEST. Retrieved from [Link]
-
Orchid Scientific. (n.d.). Vogel Test Apparatus (ANXIOMETER). Retrieved from [Link]
-
Nicolas, L. B., et al. (2006). A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants. Journal of pharmacological and toxicological methods, 54(3), 242–248. Available from: [Link]
-
Gyertyán, I. (2004). Analysis of the marble burying test. Acta pharmaceutica Hungarica, 74(3), 133–142. Available from: [Link]
-
Port, R. L., & Center, D. B. (2002). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 45(13), 2694–2704. Available from: [Link]
-
Szolcsányi, J., & Pintér, E. (2000). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Neuropeptides, 34(5), 301–307. Available from: [Link]
-
Wöhr, M., & Schwarting, R. K. (2012). On the relationships between ultrasonic calling and anxiety-related behavior in rats. Frontiers in behavioral neuroscience, 6, 23. Available from: [Link]
-
Kikusui, T., Nakanishi, K., Nakagawa, R., Nagasawa, M., Mogi, K., & Okanoya, K. (2021). Increased Vocalization of Rats in Response to Ultrasonic Playback as a Sign of Hypervigilance Following Fear Conditioning. Animals : an open access journal from MDPI, 11(8), 2187. Available from: [Link]
-
The Pharma Helper. (2022, March 5). Marble Burying Test [Video]. YouTube. Available from: [Link]
-
Miczek, K. A., & Vivian, J. A. (1998). Rat Ultrasonic Vocalizations and Behavioral Neuropharmacology: From the Screening of Drugs to the Study of Disease. Psychopharmacology, 137(4), 309–328. Available from: [Link]
-
Keller, M., et al. (2006). Lack of efficacy of the substance P (neurokinin1 receptor) antagonist aprepitant in the treatment of major depressive disorder. Journal of Clinical Psychopharmacology, 26(3), 257-263. Available from: [Link]
-
Krishnan, K. R. R. (2002). Clinical Experience With Substance P Receptor (NK1) Antagonists in Depression. The Journal of Clinical Psychiatry, 63(Suppl 11), 25–29. Available from: [Link]
-
Griebel, G., et al. (1999). Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat. Behavioural pharmacology, 10(6-7), 653–661. Available from: [Link]
-
Kramer, M. S., et al. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors. Science, 281(5383), 1640–1645. Available from: [Link]
-
Ballard, T. M., et al. (2001). Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist. European journal of pharmacology, 412(3), 255–264. Available from: [Link]
-
Griebel, G., et al. (2001). Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils. Journal of Pharmacology and Experimental Therapeutics, 298(2), 643–650. Available from: [Link]
-
Rupniak, N. M., & Carlson, E. J. (1994). Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists. European journal of pharmacology, 265(3), 179–183. Available from: [Link]
-
Smith, D. W., et al. (2002). Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists. Neuropharmacology, 42(6), 807–814. Available from: [Link]
-
Mathew, S. J., et al. (2011). Lack of efficacy of L-759274, a novel neurokinin 1 (substance P) receptor antagonist, for the treatment of generalized anxiety disorder. International Journal of Neuropsychopharmacology, 14(4), 485–494. Available from: [Link]
-
de la Puente-Redondo, V. A., et al. (2004). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of veterinary pharmacology and therapeutics, 27(4), 211–215. Available from: [Link]
-
National Center for Biotechnology Information. (2010). Table 7, Reagents and resources for the calcium mobilization assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Crucial Role of 1-(2-Furoyl)piperazine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
StatPearls. (2024, January 11). Antiemetic Neurokinin-1 Receptor Blockers. NCBI Bookshelf. Retrieved from [Link]
-
Sanger, G. J., & Andrews, P. L. R. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. British Journal of Pharmacology, 180(17), 2216–2234. Available from: [Link]
-
Kotani, M., et al. (1993). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of medicinal chemistry, 36(22), 3481–3491. Available from: [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current organic synthesis, 21(4), 416–437. Available from: [Link]
-
Ratti, E., et al. (2013). Efficacy of vestipitant, a neurokinin-1 receptor antagonist, in primary insomnia. Sleep, 36(12), 1823–1830. Available from: [Link]
-
Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets, 15(9), 861–880. Available from: [Link]
-
Rizzi, A., et al. (2012). In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. European journal of pharmacology, 689(1-3), 87–95. Available from: [Link]
-
de Oliveira, A. C. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian journal of physiology and pharmacology, 100(6), 521–533. Available from: [Link]
-
Jarończyk, M., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. International journal of molecular sciences, 22(16), 8878. Available from: [Link]
-
Khan, I., et al. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. Pakistan journal of pharmaceutical sciences, 31(3), 947–952. Available from: [Link]
-
Rossi, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. Available from: [Link]
-
Wu, M., et al. (2001). Synthesis and NK1/NK2 receptor activity of substituted-4(Z)-(methoxyimino)pentyl-1-piperazines. Bioorganic & medicinal chemistry letters, 11(13), 1773–1776. Available from: [Link]
-
Korpi, E. R., et al. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European journal of pharmacology, 344(2-3), 269–277. Available from: [Link]
-
Schöppe, J., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature communications, 10(1), 17. Available from: [Link]
-
Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of medicinal chemistry, 54(4), 1071–1079. Available from: [Link]
-
Horikawa, M., et al. (1997). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & pharmaceutical bulletin, 45(6), 989–994. Available from: [Link]
-
Pinto, D. C. G. A., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 25(11), 2673. Available from: [Link]
-
Buloyan, S., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International journal of molecular sciences, 25(8), 4505. Available from: [Link]
-
Al-Ghadban, S., et al. (2020). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. Cancers, 12(4), 988. Available from: [Link]
-
Rothman, R. B., et al. (2000). Studies of the Biogenic Amine Transporters. XI. Identification of a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) Analog That Allosterically Modulates the Serotonin Transporter. The Journal of pharmacology and experimental therapeutics, 294(1), 251–262. Available from: [Link]
Sources
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. youtube.com [youtube.com]
- 15. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 16. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orchidscientific.com [orchidscientific.com]
- 18. VOGEL TEST [panlab.com]
- 19. orchidscientific.com [orchidscientific.com]
- 20. DSpace [repository.tcu.edu]
- 21. Playback of rat 22-kHz ultrasonic vocalizations as a translational assay of negative affective states: An analysis of evoked behavior and brain activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the relationships between ultrasonic calling and anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Rat Ultrasonic Vocalizations and Behavioral Neuropharmacology: From the Screening of Drugs to the Study of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Scholars@Duke publication: Clinical experience with substance P receptor (NK1) antagonists in depression. [scholars.duke.edu]
- 26. psychiatrist.com [psychiatrist.com]
- 27. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-4-(2-furoyl)piperazine
Introduction: Beyond the Product—A Commitment to Your Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities like 1-Ethyl-4-(2-furoyl)piperazine is critical. This guide is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound. Our goal is to build a foundation of deep trust by offering value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information. The protocols herein are based on a synthesis of regulatory guidelines and field-proven insights, ensuring a self-validating system of safety.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
This compound, and its parent compound 1-(2-Furoyl)piperazine, are classified as corrosive substances.[1] This is the primary hazard that dictates our handling procedures.
-
Corrosivity: The compound can cause severe skin burns and serious eye damage upon contact.[1][2][3] This is not a mere irritation; it is a destructive chemical reaction with biological tissues. The operational imperative, therefore, is to establish an impermeable barrier between the chemical and your body.
-
Inhalation Hazard: When handled as a solid or powder, airborne dust can be generated.[1] Inhaling this dust can cause burns and irritation to the respiratory tract.[3] Some piperazine derivatives are also known to be respiratory sensitizers, meaning repeated exposure could lead to allergic reactions.[2][4]
-
Ingestion Hazard: Accidental ingestion is harmful and can cause burns to the mouth, throat, and stomach.[2][3]
These hazards necessitate a comprehensive approach to personal protection, moving beyond a minimalistic "gloves and glasses" mindset.
The Hierarchy of Controls: Your First and Best Defense
Before we even discuss Personal Protective Equipment (PPE), it's crucial to acknowledge the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are those that engineer the hazard out of the process.
-
Elimination/Substitution: While not always possible in research, consider if a less hazardous analogue could be used.
-
Engineering Controls: This is your most critical step. Always handle this compound inside a certified chemical fume hood to control dust and vapors.[1][5] Ensure your fume hood has been recently certified and is functioning correctly.
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and ensure work areas are clearly marked.
-
Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides the final barrier.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in any form or quantity.
Eye and Face Protection
Because this material can cause severe, irreversible eye damage, standard safety glasses are insufficient.[1]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Strongly Recommended: A full-face shield worn over chemical splash goggles. This is the gold standard. It provides a secondary layer of protection against splashes and is indispensable when handling larger quantities or during procedures with a high splash potential (e.g., solution transfers, quenching reactions).
Skin and Body Protection
Corrosive solids and their solutions demand complete skin coverage.
-
Laboratory Coat: A flame-resistant lab coat is standard, but for handling this compound, a chemically-resistant one is superior. Ensure it is fully buttoned with sleeves rolled down.
-
Chemically Resistant Apron/Gown: When handling larger quantities (>1g) or preparing solutions, wear a chemically resistant apron over your lab coat.
-
Full-Body Protection: For large-scale operations or spill cleanup, a disposable chemical-resistant coverall is required.[7][8]
-
Footwear: Closed-toe shoes are mandatory. Leather or other absorbent materials are not recommended as they can retain chemical spills. Opt for non-porous, chemically resistant footwear.
Hand Protection
Gloves are your primary point of contact. Their selection and use are critical.
-
Material: Nitrile gloves are a suitable choice for incidental contact. Ensure they are of sufficient thickness (a minimum of 4 mil, with 8+ mil preferred for extended handling).
-
Double Gloving: Always wear two pairs of gloves. This practice protects you in case the outer glove is breached, an event you may not immediately notice. It also allows for a safer doffing procedure where the outer, contaminated glove can be removed without touching your skin.
-
Inspection and Replacement: Before every use, visually inspect gloves for any signs of degradation or puncture. Change gloves immediately if you suspect contamination. A general rule is to change gloves every 30-60 minutes regardless, as chemical permeation can occur over time without visible signs.[9]
Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary method for respiratory protection. However, in certain situations, a respirator is required.
-
Weighing Solid: When weighing the solid powder, even within a fume hood, localized dust clouds can form. A NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation.[10]
-
Spill Cleanup: In the event of a major spill or failure of engineering controls, a higher level of respiratory protection is necessary. An air-purifying respirator (APR) with organic vapor/acid gas cartridges is required.[3][6] All personnel using respirators must be properly fit-tested and trained as per OSHA regulations.[9]
PPE Selection Matrix for Common Laboratory Tasks
This table provides at-a-glance guidance for selecting the appropriate level of PPE for specific tasks involving this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Pre-weighing/Container Handling | Not required if container is sealed | Safety glasses | Single pair of nitrile gloves | Lab coat |
| Weighing Solid (<1g in fume hood) | N95 dust mask | Chemical splash goggles | Double-paired nitrile gloves | Lab coat |
| Preparing Solutions (<100mL in fume hood) | Not required | Goggles & Face shield | Double-paired nitrile gloves | Lab coat & Chemical apron |
| Conducting Reaction/Transfer | Not required (in fume hood) | Goggles & Face shield | Double-paired nitrile gloves | Lab coat & Chemical apron |
| Spill Cleanup | Air-Purifying Respirator (APR) | Goggles & Face shield | Heavy-duty chemical gloves over nitrile | Chemical-resistant coverall |
Procedural Guidance: Donning, Doffing, and Disposal
Properly putting on and taking off PPE is as important as selecting it. An incorrect doffing procedure can lead to exposure from contaminated equipment.
Step-by-Step Donning (Putting On) Protocol
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don your lab coat and/or chemical apron.
-
Respiratory Protection: If required, don your N95 mask or respirator. Perform a seal check.
-
Eye/Face Protection: Don your chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.[9]
Step-by-Step Doffing (Taking Off) Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Gloves: Pinch the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Body Protection: Remove your apron or lab coat by rolling it away from your body, touching only the inside surfaces.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Eye/Face Protection: Remove the face shield and then the goggles, handling them by the straps.
-
Respiratory Protection: Remove your respirator or mask from the back.
-
Inner Gloves: Remove the inner pair of gloves following the same procedure as in Step 1.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Disposal Plan
-
All disposable PPE (gloves, masks, coveralls) contaminated with this compound must be disposed of as hazardous chemical waste.[1]
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Do not discard them in the regular trash.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task at hand.
Caption: PPE Selection Workflow for this compound.
References
- Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 1-(2-Furoyl)piperazine. Thermo Fisher Scientific.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
- Safety D
- SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine. Fisher Scientific.
- SAFETY DATA SHEET - Piperazine. Acros Organics (Fisher Scientific).
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- 1-(2-Furoyl)piperazine 97 40172-95-0. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Ethylpiperazine. Fisher Scientific.
- SAFETY DATA SHEET - 1-Ethylpiperazine-2,3-dione. Thermo Fisher Scientific Chemicals, Inc.
- SAFETY DATA SHEET - Piperazine Anhydrous. TOKYO CHEMICAL INDUSTRY CO., LTD.
- Hazard Summary - Piperazine. New Jersey Department of Health and Senior Services.
- Guidance for Setting Occupational Exposure Limits: Emphasis on D
- SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine. Fisher Scientific Company.
- Table of exposure limits for chemical and biological substances. WorkSafeBC.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pppmag.com [pppmag.com]
- 10. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
